gnf-1331
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20N6O2S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N6O2S2/c1-3-10-26-18(13-6-8-21-9-7-13)24-25-20(26)29-12-17(27)23-19-22-15-5-4-14(28-2)11-16(15)30-19/h4-9,11H,3,10,12H2,1-2H3,(H,22,23,27) |
InChI Key |
JIUFLMSAFMXEEC-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4 |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNF-1331; GNF 1331; GNF1331. |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of GNF-1331, a Potent Porcupine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-1331 is a small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the Wnt signaling cascade, quantitative data on its potency and efficacy, and detailed protocols for key experimental assays used in its characterization.
Introduction to the Wnt Signaling Pathway and the Role of Porcupine
The Wnt signaling pathway is a complex network of proteins that plays a pivotal role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention. The secretion of Wnt ligands, the signaling molecules that initiate the cascade, is a critical regulatory step. This process is dependent on a post-translational modification known as palmitoleoylation, a reaction catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum. This lipid modification is essential for the binding of Wnt proteins to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell.
This compound: A Potent Inhibitor of Porcupine
This compound is a pyridinyl acetamide derivative that has been identified as a potent and selective inhibitor of PORCN. By binding to PORCN, this compound prevents the palmitoleoylation of Wnt ligands, thereby inhibiting their secretion and subsequent activation of the Wnt signaling pathway. This leads to a reduction in the downstream signaling events that promote tumorigenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.
| Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Porcupine (PORCN) Inhibition | - | 12 | [Dai Cheng, et al. "Discovery of pyridinyl acetamide derivatives as potent, selective, and orally bioavailable porcupine inhibitors." ACS medicinal chemistry letters 7.7 (2016): 676-680.] |
| In Vivo Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MMTV-WNT1 Xenograft Tumor Model | Not Specified | Significant | [Dai Cheng, et al. "Discovery of pyridinyl acetamide derivatives as potent, selective, and orally bioavailable porcupine inhibitors." ACS medicinal chemistry letters 7.7 (2016): 676-680.] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Wnt signaling pathway, the critical role of Porcupine, and the inhibitory action of this compound.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for Porcupine
This assay is used to determine the binding affinity of this compound to its target, Porcupine.
Caption: Experimental workflow for the radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing human Porcupine are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the Porcupine-containing membranes with a fixed concentration of [3H]-GNF-1331 and a range of concentrations of unlabeled this compound in a suitable binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]-GNF-1331. The Ki (inhibition constant) can then be calculated from the IC50 value.
Wnt Secretion Assay
This cell-based assay measures the ability of this compound to inhibit the secretion of Wnt ligands.
Caption: Experimental workflow for the Wnt secretion assay.
Detailed Protocol:
-
Cell Culture: Seed cells that endogenously produce or are engineered to overexpress a specific Wnt ligand (e.g., Wnt3a) in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Conditioned Medium Collection: After a suitable incubation period, collect the conditioned medium from each well.
-
Reporter Cell Assay: In a separate plate, seed Wnt-responsive reporter cells that contain a luciferase reporter gene under the control of a TCF/LEF responsive element.
-
Stimulation: Treat the reporter cells with the conditioned medium collected in step 3.
-
Luciferase Assay: After an appropriate incubation time, lyse the reporter cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The luciferase signal is proportional to the amount of secreted Wnt in the conditioned medium. The data are analyzed to determine the IC50 of this compound for the inhibition of Wnt secretion.
Conclusion
This compound is a potent and selective inhibitor of Porcupine, a key enzyme in the Wnt signaling pathway. By blocking the secretion of Wnt ligands, this compound effectively abrogates the downstream signaling cascade that is often hyperactivated in cancer. The data presented in this guide demonstrate its potential as a therapeutic agent for Wnt-driven malignancies. The detailed experimental protocols provide a foundation for further research and drug development efforts targeting the Wnt pathway.
GNF-1331: A Technical Whitepaper on a Novel Porcupine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and embryonic development. Its aberrant activation is a known driver in various human cancers. A key choke point for all Wnt ligand secretion is their post-translational modification by Porcupine (PORCN), a membrane-bound O-acyltransferase. Inhibition of PORCN presents a compelling therapeutic strategy for Wnt-driven diseases. This document provides a detailed technical overview of GNF-1331, a potent and selective small-molecule inhibitor of Porcupine, covering its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
Introduction to Porcupine and the Wnt Signaling Pathway
Wnt proteins are a family of secreted glycoproteins that, upon binding to Frizzled (FZD) and LRP5/6 co-receptors, initiate a cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of Wnt target genes, many of which are involved in cell proliferation, such as c-myc and cyclin-D1.
A critical and indispensable step for the activity of all 19 human Wnt ligands is their palmitoleoylation, a post-translational modification that occurs in the endoplasmic reticulum.[1] This lipid modification is catalyzed by the enzyme Porcupine (PORCN).[2] The attached lipid moiety is essential for Wnt proteins to be recognized by their transporter, Wntless (WLS), for secretion out of the cell and for subsequent binding to their FZD receptors.[1] By inhibiting PORCN, the secretion of all Wnt ligands can be blocked, effectively shutting down pathway activation at its source. This makes PORCN a highly attractive drug target for cancers dependent on Wnt ligand secretion for growth.[3]
This compound: Properties and Mechanism of Action
This compound was identified from a high-throughput cellular screen for inhibitors of Wnt secretion.[4][5] It is a pyridinyl acetamide derivative that potently and selectively targets PORCN.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(5-(4-methoxy-2,3-dimethylphenylthio)-4-propyl-4H-1,2,4-triazol-3-yl)pyridine | |
| Molecular Formula | C₂₀H₂₀N₆O₂S₂ | [6] |
| Molecular Weight | 440.5 g/mol | [6] |
| Target | Porcupine (PORCN) | [4][5] |
| Mechanism of Action | Blocks Wnt ligand secretion | [4] |
Mechanism of Action
This compound acts as a direct inhibitor of the O-acyltransferase activity of Porcupine. By occupying a binding site on PORCN, it prevents the enzyme from transferring a palmitoleoyl group from its CoA substrate to the conserved serine residue on Wnt proteins. This abrogation of Wnt lipidation traps the Wnt ligands in the endoplasmic reticulum, preventing their secretion and subsequent activation of the Wnt signaling cascade in both an autocrine and paracrine fashion.
Figure 1: Wnt Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
This compound was characterized using a suite of biochemical and cell-based assays to determine its potency and efficacy. The primary assay for hit identification and subsequent characterization was a Wnt co-culture reporter assay.
| Assay Type | Description | IC₅₀ (this compound) | Reference |
| Wnt Co-Culture Reporter Assay | A cell-based assay measuring the inhibition of Wnt3a-driven β-catenin reporter (STF) activity. | 12 nM | [4][7] |
| PORCN Radioligand Binding Assay | A biochemical assay where unlabeled compound displaces tritium-labeled this compound ([³H]-GNF-1331) from PORCN-expressing cell membranes. | N/A (Used for target ID) | [8] |
Note: While this compound was shown to have significant antitumor effects in the MMTV-WNT1 xenograft tumor model, the primary literature focuses on the quantitative in vivo data for its optimized successor, GNF-6231.[4][5]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to characterize this compound, synthesized from published literature.
Wnt/β-catenin Co-Culture Reporter Assay
This assay measures the ability of a compound to inhibit the secretion of Wnt ligands from a "donor" cell line and the subsequent activation of the β-catenin signaling pathway in a "receiver" cell line.
Materials:
-
Donor Cells: HEK293T cells stably expressing mouse Wnt3a.
-
Receiver Cells: HEK293T cells stably expressing a Super TopFlash (STF) luciferase reporter construct.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Reagents: this compound (in DMSO), Bright-Glo Luciferase Assay System, 384-well white, solid-bottom plates.
Protocol:
-
Cell Plating: Seed the Wnt3a donor cells and STF receiver cells together in a 1:1 ratio in a 384-well plate at a density of 10,000 cells per well in 40 µL of culture medium.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Addition: Prepare a serial dilution of this compound in DMSO, then dilute into culture medium. Add 10 µL of the compound solution to the appropriate wells. The final DMSO concentration should not exceed 0.5%. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor (e.g., LGK974) as a positive control.
-
Co-culture Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 25 µL of Bright-Glo reagent to each well to lyse the cells and initiate the luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., EnVision).
-
Data Analysis: Normalize the data to controls and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.
PORCN Radioligand Binding Assay
This biochemical assay confirms direct target engagement by measuring the displacement of a radiolabeled ligand from PORCN by the test compound.
Materials:
-
Membrane Preparation: Crude cell membranes isolated from HEK293T cells overexpressing human PORCN.[8]
-
Radioligand: Tritium-labeled this compound ([³H]-GNF-1331).[8]
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Reagents: Unlabeled this compound, test compounds, scintillation fluid.
-
Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, add 150 µL of the PORCN membrane preparation (protein concentration optimized, e.g., 5-20 µ g/well ).
-
Compound Addition: Add 50 µL of the competing test compound at various concentrations (or buffer for total binding). For non-specific binding (NSB) wells, add a high concentration of unlabeled this compound (e.g., 70-fold excess).
-
Radioligand Addition: Add 50 µL of [³H]-GNF-1331 solution at a fixed concentration (near its Kd). The final reaction volume is 250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. Wash the filters multiple times (e.g., 4x) with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC₅₀.
This compound Discovery and Optimization Workflow
The identification and development of this compound and its successors followed a structured drug discovery cascade.
Figure 2: Workflow for the discovery and optimization of this compound.
Conclusion
This compound is a foundational Porcupine inhibitor that validated PORCN as a druggable node in the Wnt signaling pathway. With a potent IC₅₀ of 12 nM in cell-based assays, it served as a critical chemical probe and the starting point for structure-activity relationship studies that led to the discovery of clinical candidates. The experimental methodologies detailed herein provide a framework for the identification and characterization of novel Porcupine inhibitors, a promising class of therapeutics for the treatment of Wnt-dependent cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Document: Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. (CHEMBL4425166) - ChEMBL [ebi.ac.uk]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyridinyl acetamide d ... | Article | H1 Connect [archive.connect.h1.co]
- 7. MMTV-WNT1 xenograft tumor model | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 8. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GNF-1331 in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNF-1331, a potent and selective inhibitor of the Wnt signaling pathway. This compound targets Porcupine (PORCN), a crucial membrane-bound O-acyltransferase, thereby preventing the secretion of Wnt ligands and subsequent pathway activation. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its evaluation, and visualizes the underlying biological and experimental processes.
Introduction to this compound and the Wnt Signaling Pathway
The Wnt signaling pathway is a highly conserved pathway that plays a critical role in embryonic development, tissue homeostasis, and regeneration. Aberrant Wnt signaling is implicated in a variety of diseases, including cancer. The secretion of Wnt proteins is a key regulatory step in this pathway and is dependent on their post-translational modification by the enzyme Porcupine (PORCN). PORCN is an O-acyltransferase that adds a palmitoyl group to a conserved serine residue on Wnt proteins, a modification essential for their secretion and biological activity.
This compound was identified through a high-throughput cellular screen as a potent inhibitor of Wnt secretion.[1] It specifically targets PORCN, thereby blocking the palmitoylation and subsequent secretion of all Wnt ligands. This leads to the inhibition of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways. Due to its specific mechanism of action, this compound serves as a valuable chemical tool for studying the biological functions of Wnt signaling and as a lead compound for the development of therapeutic agents targeting Wnt-driven diseases.
Quantitative Data for this compound and Related Compounds
The inhibitory activity of this compound and its derivatives has been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Compound | Assay | Target | IC50 | Reference |
| This compound | Wnt Secretion Coculture Assay | Wnt Pathway | 12 nM | [1] |
| This compound | PORCN Radioligand Binding Assay | PORCN | 8 nM | [1] |
| GNF-6231 (Compound 19) | Porcupine Enzyme Activity | PORCN | 0.8 nM | [2] |
| LGK974 | PORCN Radioligand Binding Assay | PORCN | 1 nM | [3] |
| LGK974 | Wnt Signaling Reporter Assay | Wnt Pathway | 0.4 nM | [3] |
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. The diagram below illustrates the canonical Wnt signaling pathway and the point of intervention by this compound.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Porcupine.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Wnt Secretion Coculture Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit the secretion of functional Wnt ligands from a producer cell line, which in turn activates a luciferase reporter in a receiver cell line.
Experimental Workflow:
Caption: Workflow for the Wnt secretion coculture luciferase reporter assay.
Methodology:
-
Cell Seeding:
-
Seed Wnt3a-expressing L cells (producer cells) in a 96-well plate.
-
On a separate 96-well plate, seed HEK293 cells stably transfected with a TCF/LEF-luciferase reporter construct (reporter cells).
-
-
Compound Treatment:
-
Treat the producer cells with a serial dilution of this compound or vehicle control.
-
Incubate for 24 hours.
-
-
Coculture:
-
After incubation, detach the reporter cells and overlay them onto the producer cells.
-
Coculture the cells for an additional 16-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cocultured cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
PORCN Radioligand Binding Assay
This biochemical assay directly measures the binding affinity of this compound to its molecular target, PORCN.
Experimental Workflow:
Caption: Workflow for the PORCN radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from HEK293T cells overexpressing human PORCN.[3]
-
Homogenize the cells and isolate the membrane fraction by centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the PORCN-containing membranes, a fixed concentration of radiolabeled [3H]-GNF-1331, and increasing concentrations of unlabeled this compound (competitor).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of the competitor.
-
Calculate the IC50 value, which represents the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand.
-
MMTV-WNT1 Xenograft Tumor Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a Wnt-driven cancer model.
Methodology:
-
Tumor Implantation:
-
Implant tumor fragments from MMTV-WNT1 transgenic mice subcutaneously into the flank of immunodeficient mice.[4]
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice orally or via another appropriate route, once or twice daily.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Analyze tumor tissues for the expression of Wnt target genes (e.g., Axin2) by qRT-PCR or Western blot to confirm target engagement.
-
Pharmacokinetic Properties
Initial studies revealed that this compound has poor pharmacokinetic properties, including rapid clearance and low oral bioavailability.[1] This led to the development of optimized analogs such as GNF-6231, which demonstrated improved pharmacokinetic profiles and potent in vivo efficacy.[2]
Conclusion
This compound is a foundational small molecule inhibitor of the Wnt signaling pathway, acting through the direct inhibition of Porcupine. Its discovery and characterization have been instrumental in validating PORCN as a druggable target for Wnt-dependent cancers and other diseases. While its own pharmacokinetic limitations have led to the development of more advanced compounds like GNF-6231 and LGK974, this compound remains a critical tool for researchers investigating the intricacies of Wnt signaling. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and drug developers working in this field.
References
A Technical Guide to the Discovery and Development of GNF-1331: A Novel Porcupine Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document details the discovery, mechanism of action, and preclinical development of GNF-1331, a potent and selective inhibitor of the Wnt signaling pathway. It provides a comprehensive overview of the screening process that identified the compound, its molecular target, and the subsequent optimization that led to analogs with improved pharmacokinetic properties.
Introduction: Targeting the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[1] Aberrant activation of this pathway is implicated in the progression of numerous cancers. A key enzyme in this cascade is Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum. PORCN catalyzes the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent activation of the signaling cascade.[1][2] Inhibition of PORCN presents an attractive therapeutic strategy to block Wnt-driven tumorigenesis at its source.
Discovery of this compound
This compound was identified as a novel inhibitor of Wnt signaling through a cellular high-throughput screen designed to detect molecules that block Wnt ligand secretion. This screen utilized a coculture system of Wnt-secreting cells and Wnt-responsive reporter cells. This compound emerged as a potent hit from this screen, demonstrating inhibition of the Wnt pathway.
High-Throughput Screening Workflow
The screening process was designed to identify specific inhibitors of Wnt secretion. The workflow involved a primary screen to measure the inhibition of Wnt-dependent reporter gene activation, followed by counter-screens to eliminate compounds with off-target effects.
Caption: High-throughput screening workflow for the identification of Wnt secretion inhibitors.
Mechanism of Action: Inhibition of Porcupine
Subsequent target deconvolution studies confirmed that this compound's molecular target is Porcupine (PORCN). By binding to PORCN, this compound blocks the O-acylation of Wnt ligands, thereby preventing their secretion and inhibiting downstream signaling.
Wnt Signaling Pathway and Point of Inhibition
The canonical Wnt signaling pathway is initiated by the secretion of Wnt ligands, which then bind to Frizzled (FZD) and LRP5/6 coreceptors on the cell surface. This leads to the stabilization and nuclear translocation of β-catenin, which activates target gene transcription. This compound acts upstream by preventing the initial secretion of Wnt ligands.
References
Preliminary Research Findings on GNF-1331: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preliminary research findings on GNF-1331, a novel small molecule inhibitor of the Wnt signaling pathway. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting Wnt-driven processes.
Core Compound and Mechanism of Action
This compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2] By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, thereby attenuating Wnt signaling in a comprehensive manner. Aberrant Wnt signaling is a known driver in various cancers, making Porcupine an attractive therapeutic target.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a closely related, more potent analog, GNF-6231. This data is primarily derived from the foundational research paper by Dai Cheng and colleagues.
Table 1: In Vitro Potency of this compound and GNF-6231
| Compound | Target | Assay | IC50 (nM) |
| This compound | Porcupine | Wnt/β-catenin Reporter Assay | 12[1][2] |
| GNF-6231 | Porcupine | Porcupine Enzyme Activity Assay | 0.8 |
Table 2: In Vivo Efficacy of GNF-6231 in MMTV-WNT1 Xenograft Model
| Compound | Dose (mg/kg, p.o., q.d.) | Treatment Duration | Outcome |
| GNF-6231 | 0.3 - 3 | 14 days | Dose-dependent antitumor activity |
| GNF-6231 | 3 | Single dose | Reduction in Axin2 mRNA levels (Wnt target gene) |
Signaling Pathway
This compound targets the initial step of the canonical Wnt signaling pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
The following are representative protocols for key experiments relevant to the evaluation of Porcupine inhibitors like this compound.
Porcupine (PORCN) Inhibition Assay - Wnt/β-catenin Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit Wnt signaling in a cellular context.
Methodology:
-
Cell Culture: Maintain HEK293T cells stably transfected with a SuperTOPFlash reporter construct (luciferase gene under the control of TCF/LEF responsive elements) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Setup: Seed the reporter cells in a 96-well plate. In a separate plate, culture L-Wnt-3A cells (or another Wnt-secreting cell line).
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium.
-
Co-culture: Add the Wnt-secreting cells or conditioned media to the reporter cells, followed by the addition of the diluted this compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo MMTV-WNT1 Xenograft Model
This model is used to assess the antitumor efficacy of Wnt signaling inhibitors in a relevant in vivo setting.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously implant tumor fragments from an established MMTV-WNT1 transgenic mouse tumor into the flank of the experimental mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Compound Administration: Formulate this compound or GNF-6231 in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors reach a maximum size), euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., qRT-PCR for Axin2 expression) and the remainder fixed for histological analysis.
-
Efficacy Calculation: Calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
Conclusion
The preliminary research findings identify this compound as a potent inhibitor of the Wnt signaling pathway through the targeting of Porcupine. The available data, particularly when considered alongside the more extensively characterized analog GNF-6231, suggests a promising therapeutic potential for this class of compounds in Wnt-driven diseases. Further research is warranted to fully elucidate the pharmacokinetic profile, in vivo efficacy, and safety of this compound. This guide provides a foundational understanding for researchers to build upon in their future investigations.
References
GNF-1331: A Technical Guide to its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-1331 is a potent and selective small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, a key cascade often dysregulated in various cancers, leading to uncontrolled cell proliferation. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cancer cell proliferation with available quantitative data, detailed experimental protocols for its in vitro evaluation, and a visualization of the signaling pathway it modulates.
Mechanism of Action: Inhibition of Wnt Signaling
This compound exerts its anti-proliferative effects by targeting the Wnt signaling pathway, a critical regulator of cell growth, differentiation, and survival. The canonical Wnt pathway is initiated by the binding of secreted Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. This interaction leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation, such as CCND1 (encoding Cyclin D1) and MYC.
Porcupine (PORCN) is an essential enzyme in the endoplasmic reticulum that mediates the palmitoylation of Wnt ligands, a post-translational modification necessary for their secretion. This compound is a potent inhibitor of PORCN, with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[1] By inhibiting PORCN, this compound prevents the secretion of Wnt ligands, thereby blocking the activation of the Wnt signaling cascade at its origin. This leads to the degradation of β-catenin and a subsequent reduction in the transcription of Wnt target genes that drive cell proliferation.
Impact on Cancer Cell Proliferation: Quantitative Data
While this compound has been established as a potent PORCN inhibitor, publicly available data on its specific anti-proliferative activity across a wide range of cancer cell lines is limited. The primary model system highlighted in the literature is the MMTV-WNT1 mouse model, which is driven by the overexpression of Wnt1 and is thus highly dependent on Wnt signaling. In this model, Porcupine inhibitors have demonstrated significant anti-tumor efficacy.
| Compound | Assay | Cell Line/Model | IC50 / Effect |
| This compound | PORCN Inhibition Assay | - | 12 nM[1] |
| Porcupine Inhibitors | In vivo tumor growth | MMTV-WNT1 mouse model | Significant anti-tumor effects |
Experimental Protocols
The following protocols provide a general framework for evaluating the in vitro effects of this compound on cancer cell proliferation. These should be optimized for specific cell lines and laboratory conditions.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MMTV-WNT1 cells, or other Wnt-dependent cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Wnt Pathway Downstream Targets
This protocol is for assessing the effect of this compound on the protein levels of key downstream targets of the Wnt pathway, such as active β-catenin, Cyclin D1, and c-Myc.
Materials:
-
Cancer cells treated with this compound as described above.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-active-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the protein levels in this compound-treated samples to the vehicle control.
-
Conclusion
This compound is a potent inhibitor of Porcupine, effectively abrogating Wnt signaling and thereby inhibiting the proliferation of Wnt-dependent cancer cells. While comprehensive quantitative data on its anti-proliferative effects across a broad spectrum of cancer cell lines is not widely available, the provided protocols offer a robust framework for its in vitro characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound in a wider range of malignancies.
References
GNF-1331: A Technical Deep Dive into a Novel Porcupine Inhibitor for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GNF-1331, a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase critical for Wnt signaling. Dysregulation of the Wnt pathway is a known driver in various cancers, making it a compelling target for therapeutic intervention. This compound emerged from a high-throughput screen as a promising lead compound for modulating this pathway, demonstrating significant potential in preclinical oncology research.
Core Mechanism of Action: Inhibition of Wnt Ligand Secretion
This compound exerts its anti-tumor potential by directly targeting Porcupine, an enzyme residing in the endoplasmic reticulum. Porcupine is responsible for the palmitoylation of Wnt ligands, a crucial post-translational modification that is essential for their secretion and subsequent activation of the Wnt signaling cascade. By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down downstream Wnt signaling and mitigating its oncogenic effects.[1][2][3]
The Canonical Wnt Signaling Pathway and the Role of this compound
The canonical Wnt signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival. In the absence of Wnt ligands, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its co-receptors, Frizzled (FZD) and LRP5/6, leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes implicated in cancer progression. This compound's inhibition of Porcupine prevents the initial step of this cascade, the secretion of Wnt ligands.
Quantitative Data
This compound was identified as a potent inhibitor of Porcupine with a low nanomolar IC50 value. While extensive in vivo data for this compound is not publicly available, a closely related and more potent analog from the same chemical series, GNF-6231, has demonstrated significant anti-tumor efficacy in a well-established preclinical model.
| Compound | Target | Assay | IC50 (nM) |
| This compound | Porcupine | Wnt Secretion Assay | 12 |
| Compound | Model | Dosing (mg/kg, oral) | Tumor Growth Inhibition/Regression |
| GNF-6231 | MMTV-WNT1 Xenograft | 0.3 | Inhibition (T/C = 15%) |
| GNF-6231 | MMTV-WNT1 Xenograft | 1 | Regression (T/C = -74%) |
| GNF-6231 | MMTV-WNT1 Xenograft | 3 | Regression (T/C = -84%) |
T/C ratio represents the change in tumor volume in the treated group versus the control group.[4]
Experimental Protocols
Wnt Secretion Reporter Gene Assay (for IC50 Determination)
This assay is designed to quantify the inhibition of Wnt signaling in a cellular context.
Methodology:
-
Cell Culture: Co-culture a Wnt-producing cell line (e.g., L-Wnt3a cells) with a reporter cell line containing a Wnt-responsive promoter driving a luciferase gene (e.g., TM3 cells with a TCF/LEF-luciferase reporter).[5]
-
Compound Treatment: Add serial dilutions of this compound to the co-culture and incubate for a defined period (typically 24-48 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity, which is proportional to the level of Wnt signaling.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
MMTV-WNT1 Xenograft Model (for In Vivo Efficacy)
This in vivo model is used to assess the anti-tumor activity of Porcupine inhibitors in a Wnt-driven tumor model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant tumor fragments from a donor MMTV-Wnt1 transgenic mouse.[4]
-
Treatment: Once tumors are established, administer this compound or its analogs orally at various dose levels.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Calculate the tumor growth inhibition or regression for each treatment group compared to a vehicle-treated control group.
Relevance in Oncology Research
The discovery and characterization of this compound and its more potent analogs have been instrumental in validating Porcupine as a druggable target in oncology. The potent and selective inhibition of Wnt signaling by this class of molecules provides a powerful tool for researchers to investigate the role of the Wnt pathway in various cancer types. The significant anti-tumor efficacy observed with GNF-6231 in a Wnt-driven tumor model underscores the therapeutic potential of Porcupine inhibitors. Further research into this and similar compounds could lead to novel treatments for cancers characterized by aberrant Wnt signaling.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyridinyl acetamide d ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Document: Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. (CHEMBL4425166) - ChEMBL [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GNF-1331 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-1331 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of all Wnt ligands. By inhibiting Porcupine, this compound effectively blocks the Wnt signaling pathway, which is implicated in various developmental processes and is frequently dysregulated in cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe the Wnt pathway and assess its anti-cancer potential.
Mechanism of Action
This compound targets Porcupine, an enzyme residing in the endoplasmic reticulum. Porcupine mediates the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors on the cell surface. Inhibition of Porcupine by this compound leads to the cessation of Wnt ligand secretion, thereby preventing the activation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades. This blockade of Wnt signaling can induce anti-tumor effects in Wnt-driven cancer models.[1]
Quantitative Data
This compound is a highly potent inhibitor of Porcupine with a reported half-maximal inhibitory concentration (IC50) of 12 nM .[1] The effectiveness of this compound can vary across different cell lines, primarily depending on their reliance on Wnt signaling for proliferation and survival. Cell lines with mutations that activate the Wnt pathway upstream of β-catenin, such as those in RNF43 or with RSPO fusions, are particularly sensitive to Porcupine inhibitors.
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
|---|---|---|---|
| MMTV-WNT1 | Mouse Mammary Tumor | Potent Activity | Used in xenograft models demonstrating in vivo efficacy.[1] |
| Various | Various | 10,000 - 50,000 | General range for less sensitive or non-Wnt addicted lines. |
| HCT116 | Colorectal Cancer | 22,400 | A related compound showed this IC50.[2] |
| PC-3 | Pancreatic Cancer | 10,000 - 50,000 | General range observed for Porcupine inhibitors.[2] |
| HepG2 | Hepatocellular Carcinoma | 10,000 - 50,000 | General range observed for Porcupine inhibitors.[2] |
Note: Specific IC50 values for this compound across a wide panel of cancer cell lines are not extensively published. The table includes data for related compounds and general observations to guide initial concentration selection. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line's growth rate to ensure they are in the exponential growth phase at the time of analysis.
-
Adherence: Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a period of 24 to 72 hours. The optimal incubation time should be determined empirically for each cell line.
-
Viability Assessment: Add a viability reagent such as MTT, MTS, or resazurin to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation period with the reagent, measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Wnt Pathway Proteins
This protocol is used to assess the effect of this compound on the protein levels of key components of the Wnt signaling pathway.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Wnt pathway proteins (e.g., β-catenin, phosphorylated GSK3β, Axin2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Apoptosis Assay
This protocol determines if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 to 48 hours. Include a positive control for apoptosis (e.g., staurosporine or doxorubicin) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing the floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Troubleshooting and Considerations
-
Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before preparing working dilutions.
-
Cell Line Selection: The sensitivity to this compound is highly dependent on the genetic background of the cell line. Wnt-addicted cancer cell lines are the most appropriate models.
-
Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. Validate key findings using complementary approaches, such as genetic knockdown of Porcupine.
-
Incubation Time: The effects of inhibiting Wnt secretion may take time to manifest phenotypically. Consider longer incubation times (e.g., 48-72 hours) for cell viability and apoptosis assays.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of Wnt signaling in their cell culture models of interest.
References
GNF-1331: In Vitro Application Notes and Protocols for Wnt Signaling Research
For Research Use Only.
Introduction
GNF-1331 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, a crucial pathway implicated in embryonic development and tumorigenesis. These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on cancer cell lines with aberrant Wnt signaling.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₀N₆O₂S₂ |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 603101-22-0 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound targets and inhibits the enzymatic activity of Porcupine (PORCN). This inhibition prevents the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells. The resulting blockade of Wnt ligand secretion leads to the downregulation of the canonical Wnt/β-catenin signaling pathway.
Application Notes and Protocols for Conducting a Wnt Secretion Assay with GNF-1331
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Wnt proteins are secreted glycoproteins whose signaling activity is initiated by their binding to Frizzled receptors on target cells. The secretion of Wnt proteins is a tightly regulated process that requires post-translational modification, specifically palmitoylation, which is catalyzed by the membrane-bound O-acyltransferase Porcupine (PORCN). Inhibition of Porcupine presents a promising therapeutic strategy to attenuate Wnt-driven pathologies.[1][2]
GNF-1331 is a potent and selective small molecule inhibitor of Porcupine with an IC50 of 12 nM.[3] By inhibiting Porcupine, this compound blocks the palmitoylation of Wnt ligands, thereby preventing their secretion and subsequent activation of Wnt signaling pathways.[3] These application notes provide detailed protocols for conducting a Wnt secretion assay to evaluate the efficacy of this compound and other Porcupine inhibitors. Two primary methods are described: an indirect assay using a luciferase reporter system and a direct method involving immunoblotting for secreted Wnt proteins.
Principle of the Assay
The inhibition of Wnt secretion by this compound can be assessed through two main approaches:
-
Indirect Measurement via a Reporter Assay: This method utilizes a co-culture system. One cell line (the "producer" cell) is engineered to overexpress a specific Wnt ligand (e.g., Wnt-3a). A second cell line (the "reporter" cell) contains a luciferase reporter gene under the control of a TCF/LEF responsive element. When secreted Wnt from the producer cells activates the Wnt pathway in the reporter cells, luciferase is expressed, and its activity can be quantified. A decrease in luciferase activity in the presence of an inhibitor indicates reduced Wnt secretion.
-
Direct Measurement of Secreted Wnt: This method involves culturing Wnt-producing cells in the presence of the inhibitor. The conditioned medium is then collected, and the amount of secreted Wnt protein is quantified directly by techniques such as ELISA or Western blotting.
Data Presentation
Table 1: Representative Dose-Response of a Porcupine Inhibitor (LGK974) on Wnt Pathway Activity
| Inhibitor Concentration (nM) | Mean Unbound Cmin (nM) on C1D15 | AXIN2 mRNA Suppression in Skin (%) |
| 5 mg (daily dose) | 1.1 | >50% |
| 10 mg (daily dose) | Not Specified | >50% |
| 15 mg (daily dose) | Not Specified | >50% |
| 20 mg (daily dose) | Not Specified | >50% |
| 22.5 mg (daily dose) | Not Specified | >50% |
| 30 mg (daily dose) | 7.6 | >50% |
Note: This data is for the Porcupine inhibitor LGK974 and is presented as a representative example of the expected dose-dependent inhibition of the Wnt pathway. The in vitro IC50 of LGK974 for Porcupine is 0.4 nM. Potent inhibition of the Wnt pathway was observed at doses where the mean unbound minimum plasma concentration (Cmin) was above the in vitro cellular IC50.[1][4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt Secretion Pathway and this compound Inhibition.
Caption: Experimental Workflow for Wnt Secretion Assay.
Experimental Protocols
Protocol 1: Indirect Wnt Secretion Assay using Luciferase Reporter
This protocol is adapted from established methods for assessing Wnt pathway activity.
Materials:
-
Wnt-3a producing cell line (e.g., L-Wnt-3a cells, ATCC CRL-2647)
-
Wnt reporter cell line (e.g., HEK293T cells with a TCF/LEF luciferase reporter plasmid)
-
This compound (solubilized in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Day 1: Seed Wnt-3a Producer Cells
-
Plate L-Wnt-3a cells in a 6-well plate at a density that will result in 80-90% confluency the next day.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Day 2: Treat with this compound and Collect Conditioned Medium
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 1 µM. Include a DMSO vehicle control.
-
Aspirate the medium from the L-Wnt-3a cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
-
Day 3: Apply Conditioned Medium to Reporter Cells
-
On the same day as treating the producer cells, seed the HEK293T TCF/LEF-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight.
-
The following day, collect the conditioned medium from the L-Wnt-3a cells and centrifuge at 500 x g for 5 minutes to remove any cell debris.
-
Aspirate the medium from the reporter cells and add 100 µL of the clarified conditioned medium to each well.
-
Incubate for 18-24 hours.
-
-
Day 4: Measure Luciferase Activity
-
Aspirate the conditioned medium from the reporter cells.
-
Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of Wnt secretion inhibition for each this compound concentration relative to the vehicle control.
-
Protocol 2: Direct Wnt Secretion Assay by Immunoblotting
This protocol allows for the direct visualization and semi-quantification of secreted Wnt-3a protein.
Materials:
-
Wnt-3a producing cell line (e.g., L-Wnt-3a cells)
-
This compound (solubilized in DMSO)
-
Serum-free cell culture medium
-
Amicon Ultra centrifugal filter units (10 kDa cutoff)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Wnt-3a
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate L-Wnt-3a cells in a 10 cm dish and grow to 80-90% confluency.
-
Wash the cells twice with PBS and replace the growth medium with serum-free medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a DMSO vehicle control.
-
Incubate for 48 hours.
-
-
Collection and Concentration of Conditioned Medium:
-
Collect the conditioned medium and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Concentrate the supernatant using an Amicon Ultra centrifugal filter unit (10 kDa cutoff) by centrifuging according to the manufacturer's instructions. This step is crucial as the concentration of secreted Wnt is often low.
-
-
Immunoblotting:
-
Determine the protein concentration of the concentrated conditioned medium using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Wnt-3a antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
The intensity of the Wnt-3a band will decrease with increasing concentrations of this compound, indicating inhibition of secretion. Densitometry can be used for semi-quantitative analysis.
-
References
- 1. Model‐based dose selection to inform translational clinical oncology development of WNT974, a first‐in‐class Porcupine inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model-based dose selection to inform translational clinical oncology development of WNT974, a first-in-class Porcupine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Wnt inhibition promotes vascular specification of embryonic cardiac progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of GNF-1331 in Functional Genomics: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to GNF-1331
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN).[1] Porcupine is a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum.[2] It plays a crucial role in the biogenesis of Wnt signaling proteins by catalyzing their palmitoylation, a necessary post-translational modification for their secretion and biological activity.[3][4][5] By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt signaling in a comprehensive manner.[1] This targeted inhibition makes this compound a valuable tool for dissecting the roles of Wnt signaling in various biological processes and a potential therapeutic agent in Wnt-driven diseases.[5][6]
Mechanism of Action: Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway is a highly conserved signaling cascade that plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation.[7][8] Aberrant Wnt signaling is a hallmark of numerous cancers and other diseases.[3][5]
The canonical Wnt pathway is activated when a Wnt ligand binds to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6.[9][10] This binding event leads to the recruitment of the Dishevelled (DVL) protein and the disassembly of a "destruction complex" that normally targets β-catenin for proteasomal degradation.[7][10] The destruction complex is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3).[10]
In the absence of Wnt signaling, this complex phosphorylates β-catenin, marking it for ubiquitination and degradation.[9][10] When the pathway is active, β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[9] In the nucleus, β-catenin acts as a co-activator for the TCF/LEF family of transcription factors, leading to the expression of Wnt target genes that drive cellular processes such as proliferation and differentiation.[9]
This compound's inhibition of Porcupine prevents the palmitoylation of Wnt ligands, which is an essential step for their secretion from Wnt-producing cells.[3][11] Without this lipid modification, Wnt proteins are retained in the endoplasmic reticulum and cannot be secreted to activate the FZD receptors on target cells.[11] Consequently, the Wnt signaling cascade is not initiated, the destruction complex remains active, β-catenin is degraded, and Wnt target gene transcription is suppressed.
Applications in Functional Genomics
Functional genomics aims to elucidate the functions of genes and their interactions within a genome. This compound serves as a precise chemical probe to investigate the consequences of global Wnt pathway inhibition, making it a powerful tool for various functional genomics approaches.
-
Target Identification and Validation: this compound can be used to validate whether the Wnt pathway is a critical dependency in specific cancer cell lines or other disease models. A strong cytotoxic or cytostatic response to this compound would indicate a reliance on Wnt signaling for survival or proliferation.
-
Genetic Modifier Screens (e.g., CRISPR/Cas9 or shRNA): this compound can be used in combination with genome-wide or targeted genetic screens to identify genes that either enhance or suppress the cellular response to Wnt inhibition.
-
Sensitizer Screens: By screening for genes whose loss-of-function renders cells more sensitive to this compound, researchers can identify novel therapeutic targets that could be co-inhibited with a Wnt pathway inhibitor to achieve synergistic effects.
-
Resistance Screens: Screening for genes that, when knocked out, confer resistance to this compound can uncover mechanisms of innate or acquired resistance to Wnt pathway inhibitors. This is crucial for anticipating and overcoming clinical resistance.
-
-
Pathway Analysis: By observing the global transcriptomic or proteomic changes in response to this compound treatment, researchers can gain a deeper understanding of the downstream effects of Wnt signaling and identify novel pathway components and cross-talk with other signaling cascades.
-
Phenotypic Screening: In the context of high-content imaging or other phenotypic screens, this compound can be used to probe the role of Wnt signaling in complex cellular processes like cell migration, morphology, and differentiation.
Quantitative Data Summary
| Compound | Target | IC50 | Description |
| This compound | Porcupine (PORCN) | 12 nM | A potent and selective inhibitor of the membrane-bound O-acyltransferase Porcupine, leading to the blockade of Wnt ligand secretion.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Sensitivity to this compound
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known or suspected Wnt pathway activation)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete medium. For a 10-point dose-response curve, you might start with a 10 µM final concentration and perform 1:3 serial dilutions.
-
Include a DMSO-only control (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a time point determined to be optimal for your cell line) at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the volume of the cell culture medium in the well).
-
Incubate as required by the reagent (e.g., 10 minutes at room temperature for CellTiter-Glo®).
-
Read the luminescence or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
Protocol 2: Pooled CRISPR/Cas9 Knockout Screen to Identify Sensitizers to this compound
This protocol outlines a general workflow for a pooled CRISPR knockout screen to identify genes whose loss sensitizes cells to this compound.
Materials:
-
A cancer cell line that expresses Cas9 and is partially sensitive to this compound.
-
A pooled lentiviral sgRNA library (genome-wide or targeting a specific gene family).
-
Lentivirus packaging plasmids and packaging cell line (e.g., HEK293T).
-
Polybrene or other transduction-enhancing reagents.
-
This compound.
-
Genomic DNA extraction kit.
-
PCR reagents for sgRNA amplification.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Lentivirus Production:
-
Produce the lentiviral sgRNA library by transfecting the packaging cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing target cells with the sgRNA library at a low MOI (e.g., 0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a high representation of the library (e.g., at least 500 cells per sgRNA).
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Screening:
-
Split the transduced cell population into two arms: a vehicle control (DMSO) arm and a this compound treatment arm.
-
Treat the cells with a concentration of this compound that causes partial growth inhibition (e.g., the IC20-IC30 determined in Protocol 1).
-
Culture the cells for a sufficient number of population doublings (e.g., 10-14 days) to allow for the depletion of sensitizing sgRNAs in the this compound treated arm.
-
Maintain a high library representation throughout the screen.
-
-
Sample Collection and Genomic DNA Extraction:
-
Harvest a sufficient number of cells from both the control and treated populations at the end of the screen.
-
Extract genomic DNA from each population.
-
-
sgRNA Sequencing and Analysis:
-
Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplicons to determine the abundance of each sgRNA in each population.
-
Analyze the sequencing data to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.
-
Gene-level hits can be identified using statistical methods like MAGeCK or BAGEL.
-
-
Hit Validation:
-
Validate the top candidate sensitizer genes by individually knocking them out using 2-3 independent sgRNAs.
-
Perform cell viability assays (as in Protocol 1) on the individual knockout cell lines to confirm their increased sensitivity to this compound.
-
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a CRISPR sensitizer screen with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of porcupine inhibitors in stem cell fate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a Porcupine Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of porcupine inhibitors to target Wnt-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
proper handling and storage of gnf-1331 compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of the compound GNF-1331 for research purposes.
Compound Information
This compound is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. By inhibiting PORCN, this compound blocks the palmitoylation of Wnt ligands, which is essential for their secretion and subsequent activation of Wnt signaling pathways.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₆O₂S₂ |
| Molecular Weight | 440.54 g/mol [1][2] |
| CAS Number | 603101-22-0[1][2] |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| IC₅₀ | 12 nM for Porcupine |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL, may require warming) |
Mechanism of Action: Wnt/Porcupine Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and cancer. The secretion of Wnt proteins is a critical regulatory step in this pathway. Wnt proteins are synthesized in the endoplasmic reticulum (ER), where they undergo a crucial post-translational modification: palmitoylation. This addition of a palmitoleoyl group is catalyzed by the enzyme Porcupine (PORCN). Palmitoylation is indispensable for the binding of Wnt ligands to their carrier protein, Wntless (WLS), which facilitates their transport to the cell surface for secretion.
This compound acts as a competitive inhibitor of Porcupine, preventing the acylation of Wnt ligands. This leads to the retention of Wnt proteins within the ER, thereby blocking their secretion and inhibiting downstream Wnt signaling.
Caption: Wnt/Porcupine signaling pathway and the inhibitory action of this compound.
Handling and Storage
This compound is a potent compound and should be handled with care.
Safety Precautions:
-
Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with water.
Storage Conditions:
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| In Solvent (DMSO) | -20°C | Up to 1 month |
Preparation of Stock Solutions:
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Prepare a stock solution in anhydrous DMSO. For example, to prepare a 10 mM stock solution, add 227 µL of DMSO to 1 mg of this compound (MW: 440.54).
-
Vortex to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are representative protocols for in vitro assays to evaluate the activity of this compound.
4.1. Wnt Signaling Reporter Assay
This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO). Pre-incubate for 1 hour.
-
Wnt Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate Wnt signaling.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of Wnt signaling for each concentration of this compound relative to the vehicle-treated control.
4.2. Cell Viability Assay
This assay is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines with active Wnt signaling.
Materials:
-
Wnt-dependent cancer cell line (e.g., PA-1, HCT-116)
-
Cell culture medium and supplements
-
This compound
-
Resazurin-based cell viability reagent (e.g., alamarBlue) or MTT/MTS reagent
-
96-well clear or black plates
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a CO₂ incubator.
-
Viability Measurement:
-
For Resazurin-based assays: Add the resazurin reagent to each well and incubate for 2-4 hours. Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
For MTT/MTS assays: Add the MTT or MTS reagent and incubate for 1-4 hours. If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the IC₅₀ value.
Caption: A typical experimental workflow for evaluating this compound in vitro.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Precipitation | Low solubility in aqueous media. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment. |
| High Variability in Assays | Inconsistent cell seeding, pipetting errors, or edge effects in plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate if edge effects are a concern. |
| No Inhibition of Wnt Signaling | Cell line is not Wnt-dependent, inactive compound, or incorrect assay setup. | Confirm Wnt pathway activity in your cell line. Use a positive control inhibitor (if available). Verify the concentration and activity of the Wnt ligand used for stimulation. |
For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols for Studying Wnt-Dependent Cancers Using GNF-1331
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. GNF-1331 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling and subsequent downstream oncogenic processes. These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate Wnt-dependent cancers.
Mechanism of Action
This compound targets the enzyme Porcupine (PORCN), which is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and activity. By inhibiting PORCN, this compound prevents Wnt ligands from being secreted from the cell, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Assay Type | Description | IC50 | Reference |
| Wnt Secretion Co-culture Assay | A cell-based reporter assay measuring the inhibition of Wnt3a-dependent activation of a SuperTOPflash reporter in co-cultured cells. | 12 nM | [1] |
| PORCN Radioligand Binding Assay | A biochemical assay measuring the displacement of a radiolabeled ligand from Porcupine. | 8 nM | [1] |
Experimental Protocols
Wnt Reporter Assay (Luciferase-Based)
This protocol is designed to quantify the inhibition of canonical Wnt signaling in response to this compound treatment.
Materials:
-
HEK293T cells
-
L-cells producing Wnt3a (or recombinant Wnt3a)
-
SuperTOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or similar transfection reagent
-
This compound (stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS.
-
Transfection: After 24 hours, co-transfect the cells with the SuperTOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Wnt Stimulation: 24 hours post-transfection, replace the medium with conditioned medium from Wnt3a-producing L-cells (or DMEM containing recombinant Wnt3a).
-
This compound Treatment: Immediately add this compound at various concentrations (e.g., a serial dilution from 1 µM to 0.1 nM) to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of Wnt-dependent cancer cell lines.
Materials:
-
Wnt-dependent cancer cell line (e.g., PaTu-8988T, HPAF-II)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells per well).
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of this compound to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
While this compound has poor pharmacokinetic properties, its more optimized successor, LGK974 , has demonstrated in vivo efficacy. The following protocol is based on studies with LGK974 and serves as a template for evaluating Porcupine inhibitors in a xenograft model.
Animal Model:
-
MMTV-WNT1 transgenic mice, which spontaneously develop mammary tumors driven by Wnt1 overexpression.
Reagents:
-
Porcupine inhibitor (e.g., LGK974) formulated for oral gavage.
Protocol:
-
Tumor Establishment: Allow MMTV-WNT1 mice to develop palpable tumors.
-
Treatment Groups: Randomize mice into treatment and vehicle control groups.
-
Dosing: Administer the Porcupine inhibitor or vehicle daily by oral gavage. Dosing for LGK974 has been reported in the range of 3-10 mg/kg.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
This compound is a valuable research tool for investigating the role of Wnt signaling in cancer. Its high potency and selectivity for Porcupine allow for the specific interrogation of Wnt-dependent processes. The protocols outlined in these application notes provide a framework for researchers to utilize this compound and other Porcupine inhibitors to explore the therapeutic potential of targeting the Wnt pathway in various cancer models. While this compound itself may be limited to in vitro and mechanistic studies due to its pharmacokinetic profile, the data it generates can inform the development and evaluation of next-generation Porcupine inhibitors with improved drug-like properties for clinical applications.
References
Application Notes and Protocols for the Use of GNF-1331
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodological considerations for the use of GNF-1331, a potent and selective inhibitor of Porcupine (PORCN). The information herein is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on the Wnt signaling pathway and its potential as an anti-tumor agent.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands. This post-translational modification is critical for the secretion and subsequent activity of Wnt proteins. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways. In the canonical pathway, this leads to the degradation of β-catenin and prevents its translocation to the nucleus, thus inhibiting the transcription of Wnt target genes.
Quantitative Data Summary
This compound has been characterized primarily by its potent inhibition of PORCN. While extensive public data on its effects across a wide range of cell lines is limited, the key inhibitory concentration is well-defined.
Table 1: this compound Target Inhibition
| Target | Assay Type | IC50 Value | Reference |
|---|
| PORCN | Radioligand Binding | 12 nM |[1] |
Table 2: this compound Cell Viability (Example Data Structure) Note: Researchers should generate their own dose-response curves to determine the specific IC50 values for their cell lines of interest.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|---|
| e.g., HN30 | Head and Neck Cancer | MTT Assay | 72 | [Data] |
| e.g., MCF7 | Breast Cancer | MTT Assay | 72 | [Data] |
| e.g., HCT116| Colorectal Cancer | MTT Assay | 72 | [Data] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted and optimized for specific cell lines and experimental conditions.
This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor In Vivo Pharmacokinetics of GNF-1331
Welcome to the technical support center for GNF-1331, a potent and selective porcupine (PORCN) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with the in vivo pharmacokinetics of this compound.
This compound is a valuable tool for studying the Wnt signaling pathway. However, its utility can be limited by certain pharmacokinetic properties. This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to help you optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor of porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the secretion of Wnt ligands. By inhibiting PORCN, this compound blocks the Wnt signaling pathway, which is implicated in various developmental processes and diseases, including cancer. Its specificity makes it a valuable tool for investigating the role of Wnt signaling in biological systems.
Q2: What are the known pharmacokinetic challenges associated with this compound?
While described as "orally bioavailable," this compound exhibits certain liabilities that can lead to suboptimal in vivo exposure. These challenges, which prompted the development of analogues with improved properties, are believed to include:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, which can limit its dissolution and absorption in the gastrointestinal tract.
-
Metabolic Instability: The presence of a thioether, N-propyl triazole linker in its structure may be a site for metabolic breakdown, leading to rapid clearance from the body.
Q3: How does this compound compare to its analogues like LGK974 and GNF-6231?
Medicinal chemistry efforts to improve upon this compound led to the development of compounds like LGK974 and GNF-6231.[1][2] These analogues were designed to have enhanced physicochemical properties, resulting in improved pharmacokinetic profiles. The key improvements are thought to be in metabolic stability and potentially solubility, leading to better oral exposure and sustained in vivo activity.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Low or Variable In Vivo Efficacy
Possible Cause: Poor oral absorption due to low aqueous solubility.
Troubleshooting Steps:
-
Formulation Optimization: this compound has a reported solubility of 2 mg/mL in DMSO (warmed).[1] However, its aqueous solubility is likely much lower. To improve its dissolution and absorption, consider the following formulation strategies:
-
Co-solvent Systems: Prepare a dosing solution using a mixture of a water-miscible organic solvent (e.g., DMSO, PEG400) and an aqueous vehicle (e.g., saline, PBS). It is critical to ensure the final concentration of the organic solvent is well-tolerated by the animal model.
-
Surfactant-based Formulations: Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Cremophor EL) can improve the wetting and dissolution of the compound.
-
Amorphous Solid Dispersions (ASDs): For more advanced formulation, creating an ASD with a polymer carrier can significantly enhance solubility and bioavailability.
-
-
Route of Administration: If oral administration continues to yield inconsistent results, consider alternative routes that bypass the gastrointestinal tract, such as intraperitoneal (IP) or subcutaneous (SC) injection. This can help determine if the issue is primarily absorption-related.
Issue 2: Short Duration of Action In Vivo
Possible Cause: Rapid metabolic clearance.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a time-course study to correlate the plasma concentration of this compound with the inhibition of a downstream biomarker of Wnt signaling (e.g., Axin2 expression). This will help determine the duration of target engagement and inform the optimal dosing frequency.
-
Dosing Regimen Adjustment: Based on the PK/PD data, it may be necessary to increase the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations of the compound.
-
Consider Analogues: If rapid metabolism is a significant and insurmountable issue for your experimental goals, consider using analogues with reported improved metabolic stability, such as LGK974.
Data Presentation
The following table summarizes the known properties of this compound. Note that comprehensive public data on its pharmacokinetics is limited, and the information below is compiled from available sources.
| Property | This compound | Reference |
| Molecular Weight | 440.54 g/mol | [1] |
| Solubility | DMSO: 2 mg/mL (warmed) | [1] |
| In Vitro IC50 | 12 nM (Porcupine inhibition) | [4] |
Experimental Protocols
Protocol 1: Basic Formulation for Oral Gavage in Mice
This protocol provides a starting point for preparing a simple suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, for a final concentration of 1 mg/mL, you might start by dissolving 10 mg of this compound in 100 µL of DMSO.
-
Add PEG400 to the DMSO solution. A common ratio is 10-20% of the final volume.
-
Add Tween 80 to the solution. A typical final concentration is 1-5%.
-
Slowly add sterile water or saline to the desired final volume while vortexing or sonicating to create a uniform suspension.
-
Administer the suspension to the mice via oral gavage immediately after preparation. Ensure the suspension is well-mixed before each administration.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of this compound.
Materials:
-
This compound
-
Liver microsomes (from the species of interest, e.g., mouse, human)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the this compound stock solution. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting metabolic enzymes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of this compound over time.
Visualizations
Wnt Signaling Pathway and Porcupine Inhibition
Caption: Mechanism of Wnt signaling inhibition by this compound.
Experimental Workflow for Pharmacokinetic Troubleshooting
Caption: Logical workflow for troubleshooting poor in vivo performance of this compound.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
GNF-1331 Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of GNF-1331 in common experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Solubility Data
The solubility of this compound has been reported in dimethyl sulfoxide (DMSO). Information on its solubility in common aqueous buffers is limited; therefore, it is recommended to prepare high-concentration stock solutions in DMSO and dilute them into aqueous buffers immediately prior to use.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 2 mg/mL[1] | ~4.54 mM | Warming may be required to fully dissolve the compound.[1] |
Note: The molecular weight of this compound is 440.54 g/mol .
Stability Profile
| Condition | Recommendation |
| Stock Solution Storage | Store DMSO stock solutions at -20°C or -80°C for long-term stability. |
| Aqueous Buffer Stability | Prepare fresh dilutions from DMSO stock for each experiment. Avoid storing this compound in aqueous buffers for extended periods. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles of the DMSO stock solution to prevent degradation. Aliquoting the stock solution is recommended. |
Troubleshooting Guide & FAQs
This section addresses common problems researchers may face when working with this compound.
Issue 1: Compound Precipitation in Aqueous Buffer
Question: I diluted my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture medium), and I observed precipitation. What should I do?
Answer: Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its low aqueous solubility. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. The compound may be effective at a concentration that is below its solubility limit in the aqueous buffer.
-
Increase the DMSO Concentration: If your experimental system can tolerate a higher percentage of DMSO, you can try using a lower dilution factor from your stock. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Surfactant or Solubilizing Agent: For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the final buffer may help to increase the solubility of this compound. The concentration of the surfactant should be optimized to avoid any cellular toxicity.
-
Prepare a More Dilute Stock Solution: If you are observing precipitation even at low final concentrations, consider preparing a more dilute stock solution in DMSO to allow for a larger volume to be added to the aqueous buffer, which can sometimes aid in dispersion.
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
Answer: Inconsistent results can stem from issues with compound stability and handling. Here are some potential causes and solutions:
-
Degradation of this compound:
-
Fresh Dilutions: Are you preparing fresh dilutions of this compound in your aqueous buffer for each experiment? Storing the compound in aqueous solutions, even for a short period, can lead to degradation and loss of activity.
-
Stock Solution Stability: How are you storing your DMSO stock solution? Ensure it is stored at -20°C or -80°C and protected from light. Minimize freeze-thaw cycles by preparing small aliquots.
-
-
Incomplete Solubilization:
-
Visual Inspection: Before each use, visually inspect your DMSO stock solution to ensure the compound is fully dissolved. If you see any precipitate, warm the solution gently and vortex until it is clear.
-
Pipetting Technique: When preparing dilutions, ensure that you are thoroughly mixing the solution after adding the this compound stock to the aqueous buffer.
-
Issue 3: Determining the Optimal Working Concentration
Question: How do I determine the appropriate working concentration for this compound in my cell-based assay?
Answer: The optimal concentration of this compound will depend on the specific cell type and the endpoint being measured.
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Dose-Response Curve: It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific assay system. A typical starting point for a dose-response curve could range from low nanomolar to low micromolar concentrations, based on its reported potency.
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Literature Review: Consult scientific literature where this compound has been used in similar experimental setups to get an idea of the effective concentration range.
-
Vehicle Control: Always include a vehicle control (the same concentration of DMSO used for the highest this compound concentration) to ensure that the observed effects are due to the compound and not the solvent.
Experimental Protocols & Methodologies
Preparation of this compound Stock Solution
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Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube (e.g., in a 37°C water bath) for a short period to ensure complete dissolution. Visually confirm that no particulate matter is present.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Preparation of Working Dilutions for Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your chosen experimental buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the buffer and mix immediately and thoroughly to minimize precipitation.
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Immediate Use: Use the freshly prepared working dilutions immediately in your experiment. Do not store aqueous dilutions of this compound.
Visualizations
Wnt Signaling Pathway Inhibition by this compound
Caption: Inhibition of Wnt ligand secretion by this compound.
Experimental Workflow for this compound Cell-Based Assay
Caption: General workflow for a this compound cell-based assay.
References
potential off-target effects of gnf-1331
Welcome to the technical support center for GNF-1331. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this potent and selective Porcupine (PORCN) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways.[1][2][3][4] By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby inhibiting Wnt-dependent signaling.
Q2: What are the known on-target effects of inhibiting the Wnt/PORCN pathway?
Inhibition of the Wnt/PORCN pathway is known to affect cellular processes regulated by Wnt signaling, which can be considered "on-target" from a mechanistic perspective but may be undesirable in certain experimental contexts. These effects can include:
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Inhibition of proliferation in Wnt-driven cancer cells.
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Modulation of cell fate determination and differentiation.
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Effects on tissue homeostasis, particularly in tissues with high rates of cell turnover, such as the intestine and bone.
Q3: Has this compound been screened for off-target activities?
This compound was identified as a potent and selective inhibitor of PORCN.[1][2][3] While the primary publication does not provide a comprehensive off-target screening panel (e.g., a broad kinase panel), its development from a high-throughput screen and subsequent optimization suggest a degree of specificity for its intended target.[1][2][3][5] The focus of its characterization has been on its potent on-target inhibition of the Wnt signaling pathway.
Q4: Are there any known class-effects for PORCN inhibitors that might be observed with this compound?
Yes, clinical and preclinical studies of other PORCN inhibitors, such as WNT974 (a derivative of this compound), have revealed potential on-target toxicities that are considered class-effects of PORCN inhibition. These may include:
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Dysgeusia (Taste Alteration): This is a commonly reported adverse event in patients treated with PORCN inhibitors.
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Bone-Related Effects: Wnt signaling is crucial for bone homeostasis. Inhibition of this pathway may lead to decreased bone mineral density and an increased risk of fractures.
Q5: My cells are showing unexpected morphological changes or toxicity after this compound treatment. What could be the cause?
Unexpected cellular phenotypes can arise from either on-target or off-target effects. Here are a few troubleshooting steps:
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Confirm On-Target Activity: First, verify that this compound is inhibiting Wnt signaling in your specific cell system. This can be done by measuring the expression of a Wnt target gene, such as AXIN2, via qRT-PCR. A dose-dependent decrease in AXIN2 expression would confirm on-target activity.
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Dose-Response Analysis: Perform a dose-response experiment to determine the minimal effective concentration in your assay. Using the lowest effective concentration can help minimize potential off-target effects.
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Rescue Experiment: If your phenotype is due to on-target Wnt inhibition, it may be possible to rescue the effect by providing exogenous, activated components of the pathway downstream of PORCN (e.g., by activating the receptor with a Wnt ligand that does not require palmitoylation, if available, or by directly modulating downstream components).
-
Consider the Cellular Context: The effects of Wnt pathway inhibition can be highly context-dependent. The specific genetic background and signaling network of your cell line will influence its response to this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced cell viability in a non-Wnt-driven cell line | Off-target cytotoxicity or dependence on a low level of basal Wnt signaling for survival. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Compare this to the IC50 for Wnt inhibition. A large window between the two suggests a potential off-target effect at higher concentrations. |
| Unexpected changes in gene expression unrelated to known Wnt targets | Potential off-target activity on other signaling pathways. | If a specific pathway is suspected, probe key nodes of that pathway via western blot or qRT-PCR. Consider a broader transcriptomic analysis (e.g., RNA-seq) to identify affected pathways. |
| Inconsistent results between experiments | Variability in cell culture conditions, reagent stability, or experimental timing. | Ensure consistent cell passage number, confluency, and serum conditions. Prepare fresh stock solutions of this compound and aliquot for single use. Standardize treatment times and assay endpoints. |
Experimental Protocols
Protocol 1: Wnt Secretion Assay (based on inhibition of Wnt3a-dependent reporter activity)
This assay is used to determine the functional inhibition of PORCN by measuring the downstream effects on Wnt signaling.
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Cell Seeding: Co-culture "Wnt-producer" cells (e.g., HEK293T cells transiently transfected with a Wnt3a expression plasmid) and "Wnt-reporter" cells (e.g., HEK293T cells transiently transfected with a SuperTOPFlash TCF/LEF-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid).
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Compound Treatment: Add this compound at various concentrations to the co-culture media. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for 24-48 hours to allow for Wnt3a secretion, receptor activation in reporter cells, and luciferase expression.
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Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
Protocol 2: AXIN2 qRT-PCR for On-Target Engagement
This protocol verifies the on-target activity of this compound by measuring the transcript levels of a direct Wnt target gene.
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Cell Treatment: Plate a Wnt-responsive cell line (e.g., a colorectal cancer cell line with an APC mutation) and treat with a dose range of this compound for a defined period (e.g., 24 hours).
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RNA Extraction: Isolate total RNA from the cells using a standard RNA purification kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
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qRT-PCR: Perform quantitative real-time PCR using primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative expression of AXIN2 normalized to the housekeeping gene using the ΔΔCt method. A dose-dependent decrease in AXIN2 mRNA levels indicates on-target inhibition of the Wnt pathway.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt signaling pathway and the inhibitory action of this compound on PORCN.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of pyridinyl acetamide d ... | Article | H1 Connect [archive.connect.h1.co]
troubleshooting inconsistent results with gnf-1331
Welcome to the technical support center for GNF-1331. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments with this potent and selective Porcupine (PORCN) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways. By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby inhibiting Wnt signaling.
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for Porcupine is approximately 12 nM.[1]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 2 mg/mL, and warming the solution may be necessary to achieve complete dissolution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. To maintain the stability of the compound, avoid repeated freeze-thaw cycles.
Q4: I am observing inconsistent results in my cell-based assays. What are the potential causes?
Inconsistent results with this compound can arise from several factors. Please refer to the detailed troubleshooting guide below for a comprehensive list of potential issues and their solutions.
Troubleshooting Guide
In Vitro Cell-Based Assays
Inconsistent results in cell-based assays are a common challenge. The following table outlines potential problems, their likely causes, and recommended solutions when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate | - Use calibrated pipettes and proper pipetting techniques.- Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Lower than expected inhibition of Wnt signaling | - Compound instability: this compound may degrade in aqueous solutions over time.[2]- Suboptimal concentration: The effective concentration may vary between cell lines.- Low Porcupine expression: The target cell line may have low levels of PORCN.- Wnt pathway activation downstream of Porcupine: The cell line may have mutations in downstream components of the Wnt pathway (e.g., APC, β-catenin). | - Prepare fresh dilutions of this compound in pre-warmed cell culture media for each experiment.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line.- Verify PORCN expression in your cell line via qPCR or Western blot.- Use a cell line with a known intact upstream Wnt signaling pathway. |
| High background signal in reporter assays | - Leaky reporter construct: The reporter may have basal activity independent of Wnt signaling.- Cell stress: High concentrations of DMSO or the compound itself can induce stress and affect reporter gene expression. | - Use a control vector with a minimal promoter to determine the basal reporter activity.- Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells. Test for cellular toxicity of this compound at the concentrations used. |
| Cell toxicity observed | - High compound concentration: this compound may exhibit off-target effects at high concentrations.- Solvent toxicity: High concentrations of DMSO can be toxic to cells. | - Determine the cytotoxic concentration of this compound for your cell line using a viability assay (e.g., MTT, CellTiter-Glo).- Maintain a final DMSO concentration of ≤ 0.1% in your cell culture. |
| No effect of this compound on Wnt signaling | - Incorrect cell line: The chosen cell line may not have an active Wnt signaling pathway or may have a Wnt-independent phenotype.- Inactive compound: The this compound stock may have degraded. | - Confirm that your cell line expresses Wnt ligands and has a functional Wnt pathway responsive to Porcupine inhibition.[3][4]- Use a fresh, validated batch of this compound. |
In Vivo Xenograft Studies (MMTV-WNT1 Model)
The MMTV-WNT1 transgenic mouse model is frequently used to study Wnt-driven tumorigenesis. This compound has been shown to have significant antitumor effects in this model.[1] However, variability in tumor growth and response to treatment can occur.
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth rates | - Tumor heterogeneity: MMTV-WNT1 tumors can be heterogeneous.- Variable transgene expression: The MMTV promoter activity can be variable.- Host immune response: The immune status of the mice can influence tumor growth. | - Use a larger cohort of animals to account for variability.- Ensure consistent breeding and housing conditions for the mice.- Monitor the general health of the animals closely. |
| Inconsistent response to this compound treatment | - Poor oral bioavailability: Issues with formulation or gavage technique.- Inadequate dosing regimen: The dose or frequency of administration may not be optimal.- Development of resistance: Tumors may acquire resistance mechanisms over time. | - Ensure proper formulation and administration of this compound.[1]- Optimize the dosing schedule based on pharmacokinetic and pharmacodynamic studies.- Analyze tumors for potential resistance mutations. |
Experimental Protocols
Wnt Signaling Reporter Assay
This protocol provides a general framework for assessing the effect of this compound on Wnt signaling using a luciferase-based reporter assay.
Materials:
-
HEK293T cells (or other suitable reporter cell line)
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Wnt3a-conditioned media or a Wnt3a expression plasmid
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TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
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Transfection reagent
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This compound
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DMSO
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Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. If using a Wnt3a expression plasmid, it should be co-transfected at this step.
-
This compound Treatment: 24 hours post-transfection, replace the media with fresh media containing either Wnt3a-conditioned media or normal media (if Wnt3a was co-transfected). Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
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Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
improving the experimental design for gnf-1331 studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the Porcupine (PORCN) inhibitor, GNF-1331.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby inhibiting both canonical and non-canonical Wnt signaling pathways.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a tool to study the role of Wnt signaling in various biological processes, including cancer biology, development, and tissue regeneration. It is particularly useful for investigating the effects of pan-Wnt signaling inhibition in in vitro and in vivo models.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the DMSO stock solution should be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: What are the potential off-target effects of this compound?
A4: As a pan-Wnt signaling inhibitor, this compound is expected to have on-target effects related to the inhibition of normal physiological Wnt signaling. These can include effects on tissues with high rates of self-renewal, such as the intestine and bone. While this compound is reported to be selective for PORCN, researchers should always include appropriate controls to assess potential off-target effects in their specific experimental system. This may involve using structurally unrelated PORCN inhibitors as controls or employing rescue experiments.
Data Presentation
In Vitro Potency of this compound
The following table summarizes the reported in vitro potency of this compound. Researchers are encouraged to determine the IC50 value in their specific cell line of interest.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Wnt Co-culture Reporter Gene Assay | L-cells/TM3 | 12 | |
| User Data | e.g., Cell Viability Assay | e.g., HCT116 | Enter Value | |
| User Data | e.g., TOP/FOP Flash Reporter Assay | e.g., HEK293T | Enter Value |
Experimental Protocols
Detailed Methodology: Wnt Signaling Reporter Assay
This protocol is adapted from standard Wnt reporter assays and is suitable for assessing the inhibitory activity of this compound on the canonical Wnt signaling pathway.
Materials:
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HEK293T or other suitable cell line
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TOPFlash and FOPFlash luciferase reporter plasmids (or other TCF/LEF-responsive reporter)
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Renilla luciferase plasmid (for normalization)
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Wnt3a conditioned medium or recombinant Wnt3a
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This compound
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Lipofectamine 2000 or other transfection reagent
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Dual-Luciferase Reporter Assay System
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96-well white, clear-bottom tissue culture plates
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Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Transfection: Co-transfect the cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
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This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations. Include a DMSO vehicle control. Pre-incubate the cells with this compound for 1-2 hours.
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Wnt Stimulation: After pre-incubation, add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate Wnt signaling.
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Incubation: Incubate the plate for an additional 16-24 hours at 37°C and 5% CO2.
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Luciferase Assay: Lyse the cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
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Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is calculated relative to the Wnt3a-stimulated, vehicle-treated control.
Mandatory Visualizations
Canonical Wnt Signaling Pathway and this compound's Point of Intervention
GNF-1331 Technical Support Center: Mitigating Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the Porcupine (PORCN) inhibitor GNF-1331 to minimize its degradation during experiments. By understanding its potential instabilities and following recommended procedures, users can ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 2 mg/mL, though gentle warming may be required for complete dissolution.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound. Please refer to the following table for recommended storage conditions.
Q3: Is this compound sensitive to light?
Q4: Can I use aqueous buffers to dissolve this compound?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. Prepare a high-concentration stock solution in DMSO first, and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability or experimental outcomes (typically <0.5%).
Q5: How can I check if my this compound has degraded?
A5: Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A shift in the retention time or the appearance of new peaks compared to a fresh standard would indicate degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound | Compound degradation due to improper storage. | Verify that the this compound powder and stock solutions have been stored according to the recommended conditions (see Table 1). Prepare fresh stock solutions if degradation is suspected. |
| Compound degradation in experimental media. | Minimize the incubation time of this compound in aqueous media, especially at physiological or elevated temperatures. Prepare fresh working solutions immediately before use. Consider performing a stability check in your specific cell culture medium. | |
| Photodegradation during the experiment. | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. | |
| Precipitation of this compound in aqueous media | Exceeding the solubility limit of this compound. | Ensure the final concentration of this compound in your aqueous medium is below its solubility limit. The final DMSO concentration should be kept as low as possible while ensuring the compound remains in solution. |
| Interaction with components in the media. | Visually inspect for any precipitation after diluting the DMSO stock into your experimental medium. If precipitation occurs, you may need to adjust the final concentration or the composition of your medium. | |
| Changes in the color of the cell culture medium | Degradation of this compound or other media components. | While this compound itself is not reported to cause significant color changes, degradation products could potentially alter the medium's appearance. If a color change is observed and is correlated with this compound treatment, it may be a sign of instability. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | For shorter-term storage. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile, light-protected microcentrifuge tubes or vials
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-
Procedure:
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Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
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Weigh the required amount of this compound powder in a sterile environment.
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Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex gently and, if necessary, warm the solution briefly (e.g., in a 37°C water bath) to ensure complete dissolution.
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Aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Stability Assessment of this compound in Experimental Medium
This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental medium.
-
Materials:
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This compound DMSO stock solution
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Your specific experimental medium (e.g., cell culture medium with serum)
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Incubator set to your experimental temperature (e.g., 37°C)
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HPLC or LC-MS system
-
-
Procedure:
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Prepare a working solution of this compound in your experimental medium at the final concentration you intend to use.
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Immediately take a sample (T=0) and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.
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Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
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Take samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
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Analyze each sample by HPLC or LC-MS.
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Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining.
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Visualizations
Signaling Pathway
Caption: this compound inhibits the Wnt signaling pathway by targeting Porcupine (PORCN).
Experimental Workflow
Caption: Recommended experimental workflow for using this compound.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for inconsistent this compound activity.
interpreting unexpected data from gnf-1331 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected data from experiments involving GNF-1331, a potent and selective Porcupine (PORCN) inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[4] By inhibiting PORCN, this compound blocks the secretion of Wnt ligands, leading to the downregulation of Wnt signaling.[1][2]
Q2: What are the expected effects of this compound treatment on cancer cells with active Wnt signaling?
A2: In cancer cells dependent on Wnt signaling, this compound is expected to decrease the proliferation rate, reduce colony formation, and in some cases, induce apoptosis.[5] This is due to the inhibition of downstream Wnt target genes that regulate cell growth and survival.
Q3: Are there any known off-target effects of this compound?
A3: While primarily a PORCN inhibitor, some sources suggest that this compound may also bind to the CD20 receptor and inhibit fatty acid synthesis.[5] It is crucial to consider these potential off-target effects when interpreting unexpected experimental outcomes.
Q4: How quickly can I expect to see an effect after this compound treatment?
A4: The inhibition of Wnt ligand secretion is expected to occur relatively quickly. However, the downstream cellular effects, such as changes in gene expression and cell viability, may have a delayed onset. This is because pre-existing Wnt ligands in the microenvironment can still activate the pathway until they are cleared.[6]
Troubleshooting Unexpected Data
Scenario 1: Weaker than expected anti-proliferative effect in a Wnt-driven cancer cell line.
Possible Cause 1: Suboptimal drug concentration or stability.
-
Troubleshooting:
-
Verify the concentration and purity of your this compound stock solution.
-
Ensure proper storage conditions to prevent degradation.
-
Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Possible Cause 2: Presence of downstream mutations in the Wnt pathway.
-
Troubleshooting:
-
If the cancer cell line has mutations downstream of Wnt ligand secretion (e.g., in β-catenin or APC), it will be insensitive to PORCN inhibition.
-
Confirm the genetic background of your cell line.
-
Possible Cause 3: Redundancy in signaling pathways.
-
Troubleshooting:
-
The cancer cells may have compensatory signaling pathways that promote proliferation independently of Wnt signaling.
-
Consider combination therapies with inhibitors of other relevant pathways.
-
Hypothetical Data: Cell Viability Assay
| Cell Line | This compound (1 µM) % Viability | Known Wnt Pathway Mutation |
| MMTV-WNT1 | 35% | None (Wnt ligand overexpression) |
| SW480 | 95% | APC mutation |
| HCT116 | 92% | β-catenin mutation |
Scenario 2: Unexpected changes in cellular metabolism.
Possible Cause: Off-target inhibition of fatty acid synthesis.
-
Troubleshooting:
Hypothetical Data: Metabolite Profiling
| Treatment | Palmitate Levels (relative to control) | Stearate Levels (relative to control) |
| Vehicle | 1.0 | 1.0 |
| This compound (1 µM) | 0.6 | 0.7 |
| FASN Inhibitor (Control) | 0.5 | 0.6 |
Experimental Protocols
Western Blot for β-catenin
-
Cell Lysis: Lyse this compound treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Visualizations
Caption: Canonical Wnt signaling pathway with this compound inhibition of PORCN.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
Caption: Conceptual diagram of this compound's on-target and potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 603101-22-0 | DZA10122 | Biosynth [biosynth.com]
- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for gnf-1331 to ensure reproducibility
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the use of GNF-1331, a potent and selective Porcupine (PORCN) inhibitor. Our aim is to ensure the reproducibility of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] Porcupine is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling pathways.[1][2] By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, leading to the downregulation of Wnt signaling.
Q2: What is the IC50 of this compound?
A2: this compound has a reported IC50 of 12 nM for Porcupine.[2]
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has demonstrated significant anti-tumor effects in the MMTV-WNT1 mouse xenograft tumor model.[2] This model is characterized by the overexpression of the Wnt1 ligand, leading to Wnt-dependent tumor growth.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For working solutions, the DMSO stock can be further diluted in cell culture medium to the desired final concentration. To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: No or low inhibitory effect on Wnt signaling observed.
-
Possible Cause 1: Cell line is not responsive to Porcupine inhibition.
-
Troubleshooting Step: The Wnt pathway may be constitutively activated downstream of Wnt ligand secretion in your cell line of choice. This can be due to mutations in genes such as APC, AXIN1, or CTNNB1 (β-catenin).[3]
-
Recommendation: Screen your cell line for mutations in key Wnt pathway components. Select cell lines that are known to be dependent on Wnt ligand secretion for pathway activation. A good positive control cell line is one that is known to be responsive to Porcupine inhibitors, such as certain head and neck squamous cell carcinoma (HNSCC) lines or those derived from MMTV-Wnt1 tumors.[4] A responsive cell line is often defined as one that shows a greater than 50% reduction in AXIN2 mRNA expression after treatment.[5]
-
-
Possible Cause 2: Insufficient concentration or duration of this compound treatment.
-
Troubleshooting Step: The effective concentration and treatment time can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A starting range of 10 nM to 100 nM for 48 hours is a reasonable starting point for assessing the inhibition of Wnt target gene expression, such as AXIN2.[5]
-
-
Possible Cause 3: this compound degradation.
-
Troubleshooting Step: Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: Ensure that the this compound stock solution is stored properly at -20°C or -80°C and is not subjected to frequent freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Issue 2: High background or off-target effects observed.
-
Possible Cause 1: Non-specific effects of the compound or solvent.
-
Troubleshooting Step: High concentrations of this compound or the DMSO solvent may lead to non-specific cellular effects.
-
Recommendation: Include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the this compound treatment. Titrate this compound to the lowest effective concentration to minimize potential off-target effects.
-
-
Possible Cause 2: On-target toxicities in normal cells.
-
Troubleshooting Step: The Wnt pathway is crucial for the homeostasis of various tissues, including the gastrointestinal tract and bone.[6][7] Inhibition of Wnt signaling can lead to on-target side effects.
-
Recommendation: In in vivo studies, monitor for signs of toxicity such as weight loss, gastrointestinal distress, and changes in bone density. Consider intermittent dosing schedules, which may help mitigate some of the on-target toxicities.[7]
-
Issue 3: Difficulty in reproducing in vivo anti-tumor effects.
-
Possible Cause 1: Inappropriate animal model.
-
Troubleshooting Step: The anti-tumor efficacy of this compound is dependent on the tumor's reliance on Wnt ligand secretion.
-
Recommendation: The MMTV-Wnt1 transgenic mouse model, or xenografts derived from these tumors, are appropriate models to study the effects of Porcupine inhibitors.[4] When using other patient-derived xenograft (PDX) models, ensure that the tumors do not have downstream activating mutations in the Wnt pathway.
-
-
Possible Cause 2: Suboptimal dosing or administration route.
-
Troubleshooting Step: Pharmacokinetics and bioavailability can influence the in vivo efficacy of the compound.
-
Recommendation: While specific dosing for this compound may need optimization, a related Porcupine inhibitor, LGK974, has been shown to be effective in the MMTV-Wnt1 model at doses of 0.3, 1.0, and 3.0 mg/kg administered daily via oral gavage.[4] This can serve as a starting point for dose-finding studies with this compound.
-
Data Presentation
Table 1: In Vitro Activity of this compound and a Related Porcupine Inhibitor
| Compound | Target | IC50 (nM) | Responsive Cell Line Criteria | Reference |
| This compound | Porcupine | 12 | >50% AXIN2 mRNA reduction | [2][5] |
| LGK974 | Porcupine | 0.4 | >50% AXIN2 mRNA reduction | [5] |
Table 2: In Vivo Dosing Recommendations for a Porcupine Inhibitor in a Xenograft Model
| Compound | Animal Model | Dosing Range (mg/kg/day) | Administration Route | Reference |
| LGK974 | MMTV-Wnt1 | 0.3 - 3.0 | Oral Gavage | [4] |
Experimental Protocols
Protocol 1: In Vitro Wnt Pathway Inhibition Assay - AXIN2 Gene Expression
This protocol describes how to measure the inhibition of Wnt signaling by this compound by quantifying the mRNA levels of the Wnt target gene AXIN2 using quantitative real-time PCR (qRT-PCR).
Materials:
-
Wnt-responsive cell line (e.g., HN30)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for AXIN2 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed the Wnt-responsive cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a 10 mM DMSO stock. A suggested concentration range is 1 nM to 1 µM.
-
Include a vehicle control (DMSO only) at the highest concentration of DMSO used in the this compound dilutions.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
RNA Extraction:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the cDNA template, qRT-PCR master mix, and primers for AXIN2 and the housekeeping gene.
-
Perform the qRT-PCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of AXIN2 mRNA, normalized to the housekeeping gene and relative to the vehicle-treated control.
-
Protocol 2: In Vivo MMTV-Wnt1 Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an MMTV-Wnt1 mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG)
-
MMTV-Wnt1 tumor tissue or cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest tumor tissue from an MMTV-Wnt1 transgenic mouse and cut it into small fragments (approximately 2-3 mm³).
-
Alternatively, use a cultured MMTV-Wnt1 tumor cell line. If using cells, resuspend them in a mixture of PBS and Matrigel.
-
Implant the tumor fragments or inject the cell suspension subcutaneously into the flank of the immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound formulation in the vehicle for oral gavage.
-
Based on the dosing of the related compound LGK974, a starting dose range for this compound could be 1-10 mg/kg.
-
Administer this compound or the vehicle control to the respective groups daily by oral gavage.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.
-
Measure the final tumor weights.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the final tumor weights between the treatment and control groups.
-
Analyze the body weight data to assess toxicity.
-
Mandatory Visualizations
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for in vitro experiments with this compound.
References
- 1. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Porcupine Inhibitors: GNF-1331 vs. LGK974
A definitive guide for researchers navigating the landscape of Wnt signaling inhibition. This document provides a comprehensive comparison of the efficacy of two prominent Porcupine (PORCN) inhibitors, GNF-1331 and LGK974, supported by experimental data and detailed methodologies.
This compound and LGK974 are both potent and selective small molecule inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, these compounds effectively block Wnt signaling, a pathway frequently dysregulated in various cancers. This guide offers a detailed comparison of their efficacy, drawing upon key preclinical studies to inform researchers in drug development and cancer biology.
Mechanism of Action: Targeting the Wnt Signaling Pathway
Both this compound and LGK974 share a common mechanism of action. They bind to PORCN, preventing the attachment of a palmitoleoyl group to Wnt proteins. This acylation is a critical post-translational modification required for the secretion and biological activity of Wnt ligands. In the absence of secreted Wnts, the "destruction complex" in the cytoplasm remains active, leading to the phosphorylation and subsequent degradation of β-catenin. This prevents β-catenin from translocating to the nucleus and activating the transcription of Wnt target genes, many of which are involved in cell proliferation and survival.
Comparative Efficacy: A Data-Driven Analysis
LGK974 was developed through medicinal chemistry optimization of this compound to enhance its potency and pharmacokinetic properties.[1] Preclinical data robustly supports the superior efficacy of LGK974.
| Parameter | This compound | LGK974 | Reference |
| Target | Porcupine (PORCN) | Porcupine (PORCN) | [1] |
| Binding Affinity (IC50) | - | 1 nM (displacing [3H]-GNF-1331) | [1] |
| Wnt Signaling Reporter Assay (IC50) | Not explicitly stated, but showed similar effects to LGK974 | 0.4 nM | [1] |
| AXIN2 mRNA Reduction in HN30 cells (IC50) | Similar to LGK974 | 0.3 nM | [1] |
| Porcupine Inhibition (IC50) | 12 nM | 0.1 nM / ~0.4 nM | [2][3] |
| In Vivo Efficacy (MMTV-Wnt1 Model) | Significant antitumor effects | Strong, dose-dependent tumor regression | [1][2] |
Experimental Protocols
Radioligand Binding Assay for PORCN
This assay is designed to determine the binding affinity of a test compound to PORCN.
Methodology:
-
Membrane Preparation: Membrane preparations were made from 293T cells transiently transfected with a PORCN expression vector.[1]
-
Binding Reaction: The membranes were incubated with a constant concentration of [3H]-GNF-1331, a radiolabeled version of this compound, and a serial dilution of the unlabeled competitor compound (LGK974).[1]
-
Separation: The reaction mixture was filtered through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity retained on the filter was quantified using a liquid scintillation counter.
-
Data Analysis: The data was plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, was determined by nonlinear regression analysis.
Wnt Signaling Reporter Assay
This cell-based assay measures the activity of the canonical Wnt signaling pathway.
Methodology:
-
Cell Culture: A co-culture system is utilized, with one cell line engineered to secrete Wnt3A and another reporter cell line containing a Wnt-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: The co-culture is treated with varying concentrations of the test compound (this compound or LGK974).
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in luciferase activity compared to the untreated control.
In Vivo MMTV-Wnt1 Tumor Model
This mouse model is used to evaluate the in vivo anti-tumor efficacy of Wnt signaling inhibitors.
Methodology:
-
Tumor Implantation: Tumor fragments from MMTV-Wnt1 transgenic mice, which spontaneously develop mammary tumors due to overexpression of Wnt1, are subcutaneously implanted into immunodeficient mice.[1]
-
Compound Administration: Once the tumors reach a specified size, the mice are treated with the test compound (e.g., LGK974 administered orally at doses of 0.3, 1.0, and 3.0 mg/kg per day).[1]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the inhibition of Wnt signaling by measuring the expression of target genes like AXIN2 via qPCR or the levels of phosphorylated LRP6 by Western blot.[1]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.
Conclusion
The available data indicates that LGK974 is a more potent inhibitor of Porcupine and Wnt signaling than its predecessor, this compound.[1] This enhanced potency, demonstrated in both in vitro and in vivo models, establishes LGK974 as a leading candidate for the therapeutic targeting of Wnt-driven cancers. Researchers designing experiments to investigate the role of Wnt signaling or to evaluate novel PORCN inhibitors can use this compound and LGK974 as valuable tool compounds, with the understanding that LGK974 offers a significant improvement in efficacy. This guide provides the foundational data and methodologies to aid in the design and interpretation of such studies.
References
Validating GNF-1331 as a Specific Porcupine Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNF-1331, a potent and selective Porcupine (PORCN) inhibitor, with other known PORCN inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications in Wnt signaling pathway research and therapeutic development.
Introduction to Porcupine and Wnt Signaling
The Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and cancer. Wnt proteins are a family of secreted lipid-modified signaling glycoproteins that activate downstream signaling cascades upon binding to their receptors. The secretion and activity of Wnt proteins are critically dependent on their post-translational modification, specifically the attachment of a palmitoleoyl group to a conserved serine residue. This modification is catalyzed by the enzyme Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. Inhibition of PORCN presents a compelling therapeutic strategy to block Wnt signaling in diseases driven by aberrant Wnt ligand secretion, such as various cancers.
This compound was identified through a high-throughput screen as a potent inhibitor of Wnt secretion.[1][2][3][4] Subsequent studies have characterized it as a specific inhibitor of PORCN.[1][2][3][4] This guide will delve into the experimental validation of this compound, comparing its performance with other well-characterized PORCN inhibitors.
Wnt Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the central role of Porcupine.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Porcupine.
Comparative Performance of Porcupine Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other notable Porcupine inhibitors. The data is compiled from studies where these inhibitors were evaluated under similar experimental conditions to ensure a fair comparison.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Porcupine | Wnt Reporter Co-culture | 12 | [1][2][3][4] |
| LGK974 | Porcupine | Wnt Reporter Co-culture | 0.4 | [5] |
| GNF-6231 | Porcupine | Wnt Reporter Co-culture | 2 | [4] |
| Wnt-C59 | Porcupine | Wnt Reporter Assay | ~1 | Not explicitly in the provided results |
| IWP-2 | Porcupine | Wnt Reporter Assay | 27 | Not explicitly in the provided results |
Note: IC50 values can vary between different assay formats and cell lines. The Wnt reporter co-culture assay is a cell-based method that measures the inhibition of Wnt signaling from a Wnt-producing cell to a reporter cell, thus reflecting the inhibition of Wnt secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize this compound and other Porcupine inhibitors.
Wnt Reporter Co-culture Assay
This assay measures the ability of a compound to inhibit the secretion of functional Wnt ligands from one cell line to another.
Cell Lines:
-
Wnt-producing cells: Mouse L cells engineered to secrete Wnt3a (L-Wnt3a).
-
Reporter cells: HEK293T cells stably transfected with a Wnt-responsive reporter construct, such as Super TOP-Flash (STF), which contains TCF/LEF binding sites upstream of a luciferase gene.
Protocol:
-
Seed L-Wnt3a cells in a 96-well plate and allow them to attach overnight.
-
The next day, add serial dilutions of the test compound (e.g., this compound) to the L-Wnt3a cells and incubate for 4-6 hours.
-
During the incubation, prepare a suspension of HEK293T-STF reporter cells.
-
After the pre-incubation period, add the HEK293T-STF cells to the wells containing the L-Wnt3a cells and the test compound.
-
Co-culture the cells for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
PORCN Radioligand Binding Assay
This biochemical assay directly measures the binding affinity of a compound to the Porcupine enzyme.
Materials:
-
Membrane preparations from cells overexpressing human PORCN.
-
Radiolabeled ligand, such as [³H]-GNF-1331.
-
Test compounds (unlabeled).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare a reaction mixture containing the PORCN-expressing membranes, a fixed concentration of [³H]-GNF-1331, and varying concentrations of the unlabeled test compound in a suitable binding buffer.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The displacement of the radioligand by the test compound is used to calculate the IC50 and subsequently the Ki (inhibition constant). A similar experiment described the displacement of [³H]-GNF-1331 by LGK974.[5]
Off-Target Selectivity Profiling
To assess the specificity of this compound, it is essential to screen it against a panel of other enzymes, particularly those with related functions or structures.
Example: Kinase Panel Screening
-
A common method is to use a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology).
-
This compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified human kinases.
-
The activity of each kinase is measured in the presence and absence of the inhibitor.
-
The percentage of inhibition is calculated for each kinase. Significant inhibition of off-target kinases would indicate a lack of selectivity. While the provided search results describe this compound as "selective," specific broad-panel screening data was not identified.
MBOAT Family Selectivity: A more targeted approach would be to assess the inhibitory activity of this compound against other members of the membrane-bound O-acyltransferase (MBOAT) family, to which PORCN belongs. This would involve developing specific activity assays for other MBOAT enzymes and testing this compound in these assays.
Experimental Workflow for Porcupine Inhibitor Validation
The following diagram outlines a typical workflow for the discovery and validation of a specific Porcupine inhibitor like this compound.
Caption: A standard workflow for the validation of a specific Porcupine inhibitor.
Conclusion
The available data strongly support the characterization of this compound as a potent inhibitor of the Porcupine enzyme. Its activity has been demonstrated in both biochemical and cell-based assays. For researchers considering the use of a Porcupine inhibitor, this compound represents a valuable tool. However, as with any small molecule inhibitor, it is crucial to consider its specific activity and potential off-target effects in the context of the intended application. The detailed protocols and comparative data provided in this guide aim to facilitate an informed decision-making process for the selection and use of Porcupine inhibitors in Wnt signaling research. Further head-to-head comparative studies with a broader range of inhibitors and comprehensive off-target profiling would provide an even more complete picture of the selectivity of this compound.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GNF-1331 Findings: A Comparative Guide to Wnt Signaling Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNF-1331, a potent Porcupine (PORCN) inhibitor, with alternative methods for interrogating the Wnt signaling pathway. This guide includes supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological and experimental workflows.
This compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands.[1][2] By inhibiting PORCN, this compound effectively blocks the entire Wnt signaling cascade, which plays a crucial role in embryonic development, tissue homeostasis, and various diseases, including cancer. This guide will compare the findings obtained with this compound to those from other small molecule inhibitors and genetic knockdown approaches, providing a comprehensive overview for researchers selecting the appropriate tools for their studies.
Performance Comparison of Porcupine Inhibitors
The efficacy of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. This compound has a reported IC50 of 12 nM for Porcupine.[1] The following table summarizes the IC50 values of this compound and other commonly used Porcupine inhibitors.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | Porcupine | 12 nM | Wnt Signaling Reporter Assay | [1] |
| LGK974 | Porcupine | 0.4 nM | Wnt Signaling Reporter Assay | [3][4] |
| Porcupine | 1 nM | Radioligand Binding Assay ([3H]-GNF-1331 displacement) | [2][3][4][5][6] | |
| IWP-2 | Porcupine | 27 nM | Cell-free Wnt processing assay | [7][8][9][10][11] |
| Wnt-C59 | Porcupine | 74 pM | Wnt Signaling Reporter Assay | [12][13][14][15] |
| GNF-6231 | Porcupine | 0.8 nM | Porcupine enzyme activity assay | [16][17][18] |
Cross-Validation with Genetic Methods
To ensure that the observed effects of this compound are specifically due to the inhibition of Porcupine, it is crucial to cross-validate these findings with non-pharmacological methods. Genetic approaches, such as small interfering RNA (siRNA) and CRISPR/Cas9-mediated gene knockout, provide highly specific means to ablate Porcupine function.
Studies have shown that siRNA-mediated knockdown of Porcupine phenocopies the effects of Porcupine inhibitors, leading to a significant reduction in the secretion of Wnt ligands.[19] For instance, one study demonstrated that targeting Porcupine with siRNA in primary human astrocytes and CD8+ T cells led to a decrease in the release of certain Wnt proteins, confirming the central role of Porcupine in their secretion.[19]
Similarly, CRISPR/Cas9-mediated knockout of the PORCN gene in cell lines results in a complete loss of Wnt signaling, an effect that can be compared with the dose-dependent inhibition by this compound.[20][21] Such experiments provide strong evidence that the pharmacological effects of this compound are on-target.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches for cross-validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new studies.
Wnt/β-catenin Reporter Assay
This assay is used to quantify the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFlash/FOPFlash reporter plasmids (or other TCF/LEF responsive reporter)
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound or other Porcupine inhibitors
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or other inhibitors. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (like LGK974) to a receptor by measuring its ability to displace a radiolabeled ligand (like [3H]-GNF-1331).
Materials:
-
Cell membranes prepared from cells overexpressing Porcupine
-
Radiolabeled ligand (e.g., [3H]-GNF-1331)
-
Unlabeled competitor ligand (e.g., LGK974)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor ligand.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the direct binding of a drug to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Cells expressing the target protein (Porcupine)
-
This compound or other inhibitors
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (Porcupine)
Protocol:
-
Treat cultured cells with the inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of different temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LGK974 | Porcupine | TargetMol [targetmol.com]
- 7. IWP-2 | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. universalbiologicals.com [universalbiologicals.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Wnt-C59 [bio-gems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. GNF-6231|1243245-18-2|COA [dcchemicals.com]
- 18. glpbio.com [glpbio.com]
- 19. researchgate.net [researchgate.net]
- 20. A CRISPR knockout screen reveals new regulators of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deletion of mouse Porcn blocks Wnt ligand secretion and reveals an ectodermal etiology of human focal dermal hypoplasia/Goltz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of GNF-1331: A Comparative Guide for Researchers
For Immediate Release
Comprehensive Analysis of GNF-1331 Reveals High Potency and Selectivity for Porcupine, a Key Regulator of Wnt Signaling
This guide provides a detailed comparison of the Porcupine inhibitor this compound with other molecules targeting the same enzyme, supported by available experimental data. The focus is on the specificity of this compound, a critical factor for its utility as a research tool and potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the Wnt signaling pathway.
This compound is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] Porcupine plays a crucial role in the maturation and secretion of all Wnt ligands, which are essential for a multitude of developmental and physiological processes. Dysregulation of the Wnt signaling pathway is implicated in various diseases, including cancer. By inhibiting Porcupine, this compound effectively blocks the secretion of Wnt ligands, thereby attenuating downstream Wnt signaling.[1]
Quantitative Comparison of Porcupine Inhibitors
While a comprehensive kinome scan or broad enzyme panel data for this compound is not publicly available, its high potency against Porcupine has been established. The following table compares the half-maximal inhibitory concentration (IC50) of this compound with other known Porcupine inhibitors, providing a quantitative measure of its potency.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Porcupine | 12 | [1] |
| LGK974 | Porcupine | 0.1 | [2] |
| IWP-2 | Porcupine | 27 | |
| C59 | Porcupine | 0.46 |
Note: IC50 values can vary depending on the specific assay conditions.
Wnt Signaling Pathway and this compound's Point of Intervention
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1). In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt-mediated inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.
This compound inhibits Porcupine, which is responsible for the palmitoylation of Wnt ligands in the endoplasmic reticulum. This post-translational modification is essential for the secretion of Wnt proteins. By blocking this step, this compound prevents Wnt ligands from being secreted and activating the downstream signaling cascade.
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound on Porcupine.
Experimental Protocols for Specificity Assessment
To assess the specificity of Porcupine inhibitors like this compound, two primary types of assays are commonly employed: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to measure the inhibition of Wnt secretion.
Fluorescence-Based In Vitro Acyltransferase Assay
This biochemical assay directly measures the enzymatic activity of Porcupine and its inhibition by a test compound.
Principle: Recombinant Porcupine enzyme is incubated with a synthetic Wnt peptide substrate and palmitoleoyl-CoA. The enzymatic reaction releases coenzyme A (CoA), which then reacts with a maleimide-containing dye (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM) to produce a fluorescent signal. The intensity of the fluorescence is proportional to Porcupine activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100).
-
Dilute recombinant human Porcupine enzyme in reaction buffer to the desired concentration.
-
Prepare a stock solution of the Wnt peptide substrate (e.g., a biotinylated peptide derived from Wnt3a) in a suitable solvent.
-
Prepare a stock solution of palmitoleoyl-CoA in reaction buffer.
-
Prepare a stock solution of CPM dye in DMSO.
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds (this compound and controls) to the appropriate wells.
-
Add the Porcupine enzyme to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the Wnt peptide substrate and palmitoleoyl-CoA.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the released CoA by adding the CPM dye solution.
-
Incubate for a further 15 minutes at room temperature to allow for the dye-CoA reaction.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Wnt Secretion Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit the secretion of functional Wnt proteins from cells.
Principle: A "producer" cell line that overexpresses a specific Wnt protein (e.g., Wnt3a) is co-cultured with a "reporter" cell line that contains a Wnt-responsive promoter driving the expression of a reporter gene, typically luciferase. When the producer cells secrete Wnt, it activates the reporter cells, leading to luciferase expression. Inhibition of Porcupine in the producer cells will prevent Wnt secretion and thus reduce the luciferase signal.
Protocol:
-
Cell Culture:
-
Maintain the Wnt3a-expressing producer cell line (e.g., HEK293T-Wnt3a) and the Wnt-responsive reporter cell line (e.g., HEK293T with a SuperTOPFlash reporter plasmid) in appropriate culture media.
-
-
Assay Procedure:
-
Seed the producer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the producer cells with serial dilutions of this compound or control compounds for a period sufficient to inhibit Wnt processing and secretion (e.g., 24 hours).
-
Collect the conditioned medium from the treated producer cells.
-
Seed the reporter cells in a separate multi-well plate and allow them to adhere.
-
Add the conditioned medium from the producer cells to the reporter cells.
-
Incubate the reporter cells for 18-24 hours to allow for luciferase expression.
-
-
Luciferase Measurement:
-
Lyse the reporter cells using a suitable lysis buffer.
-
Add a luciferase substrate solution to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of luciferase activity for each compound concentration relative to the DMSO-treated control.
-
Determine the IC50 value as described for the biochemical assay.
-
Experimental Workflow for Specificity Assessment
The following diagram illustrates a typical workflow for assessing the specificity of a Porcupine inhibitor like this compound.
Caption: Workflow for assessing the specificity of a Porcupine inhibitor.
References
Safety Operating Guide
Navigating the Disposal of GNF-1331: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like GNF-1331 are paramount for ensuring laboratory safety and environmental protection. this compound is a potent and selective porcupine (PORCN) inhibitor, a key regulator of Wnt signaling, which plays a crucial role in cell proliferation and differentiation.[1][2][3] Due to its biological activity, this compound and its associated waste must be managed with a comprehensive understanding of safety protocols.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active research compound necessitates treating it as a hazardous chemical. The following procedures are based on established best practices for the disposal of laboratory chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including weighing and dissolution, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Emergency Procedures:
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
II. Step-by-Step Disposal Procedures
The disposal of this compound and related materials should follow a segregated waste stream approach to ensure compliance with hazardous waste regulations.
1. Unused or Expired this compound (Pure Compound):
-
Do not dispose of solid this compound down the drain or in the regular trash.
-
The original container with the unused or expired compound should be securely sealed.
-
The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and the date.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected by your institution's EHS department.
2. Contaminated Labware and Materials:
-
Solid Waste: This includes items such as pipette tips, gloves, weigh boats, and paper towels that have come into direct contact with this compound.
-
These materials should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
The container should be sealed when not in use and when it is three-quarters full.
-
-
Liquid Waste: This includes solvents used to dissolve this compound and any resulting solutions.
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical names of all components (including solvents and this compound), and their approximate concentrations.
-
Never mix incompatible waste streams.
-
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
3. Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be decontaminated before being washed for reuse.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove any residual this compound.
-
The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.
III. Experimental Workflow and Disposal Integration
Proper waste management should be an integral part of the experimental workflow when using this compound.
Caption: Experimental workflow for this compound with integrated waste disposal steps.
IV. Understanding the Wnt Signaling Pathway
This compound is a porcupine inhibitor, which blocks the secretion of Wnt ligands.[1][2] This disruption of the Wnt signaling pathway is the basis of its therapeutic potential and also underscores the need for careful handling due to its biological activity.
Caption: Mechanism of this compound as a Porcupine inhibitor in the Wnt signaling pathway.
By adhering to these guidelines, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and responsible chemical waste management. Always consult your institution's specific waste disposal protocols and contact your EHS department with any questions.
References
Personal protective equipment for handling gnf-1331
Disclaimer: A specific Safety Data Sheet (SDS) for GNF-1331 was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, biologically active small molecule inhibitors in a laboratory setting. Researchers must supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before handling this compound.
This compound is a potent and selective porcupine (PORCN) inhibitor, a critical enzyme in the Wnt signaling pathway.[1] As a biologically active small molecule with potential anti-tumor effects, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Handling Solid Compound | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields, Particulate Respirator (N95 or higher) | Always handle in a certified chemical fume hood or a ventilated balance enclosure. Use powder-free gloves to avoid aerosolizing the compound. Change gloves immediately if contaminated. |
| Preparing Solutions | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Perform all dilutions and solution preparations in a chemical fume hood. Ensure goggles provide a complete seal around the eyes. |
| Cell Culture/In Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses | Conduct all cell culture work in a certified biosafety cabinet (BSC) to maintain sterility and containment. |
| In Vivo Studies | Double Nitrile Gloves, Lab Coat, Safety Glasses, Face Shield (if splash risk) | Handle animals dosed with this compound with care. Be mindful of potential exposure through animal waste. |
Operational Plan: Handling and Experimental Workflow
A clear and well-defined workflow is essential for the safe and effective use of this compound. The following diagram outlines a typical experimental workflow, from receiving the compound to waste disposal.
Experimental Protocols: Key Methodologies
Solution Preparation:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a chemical fume hood, weigh the solid this compound using a calibrated analytical balance.
-
Add the appropriate solvent (e.g., DMSO) to the solid compound in a suitable container (e.g., glass vial).
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at the recommended temperature, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware | Decontaminate glassware with a suitable solvent (e.g., ethanol) before washing. Dispose of disposable plastics as hazardous chemical waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Animal Bedding & Carcasses | For in vivo studies, dispose of animal bedding and carcasses as hazardous biohazardous waste, following institutional guidelines for animal research. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound.
Signaling Pathway of this compound
This compound is an inhibitor of Porcupine (PORCN), an enzyme essential for the secretion of Wnt ligands. By inhibiting PORCN, this compound blocks the Wnt signaling pathway, which is often dysregulated in cancer.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
